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  • Product: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate
  • CAS: 289483-85-8

Core Science & Biosynthesis

Foundational

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate CAS number

As a Senior Application Scientist, I present this comprehensive technical whitepaper on the strategic utilization of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) . This guide is engineered for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this comprehensive technical whitepaper on the strategic utilization of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) . This guide is engineered for researchers, medicinal chemists, and drug development professionals seeking to leverage this highly privileged scaffold in advanced organic synthesis and targeted drug discovery.

Structural Anatomy & Physicochemical Profiling

The architectural brilliance of CAS 289483-85-8 lies in its orthogonal reactivity and its pre-organized geometry. It is not merely a building block; it is a meticulously designed intermediate for constructing complex, biologically active heterocycles.

  • C3-Formyl Group (Aldehyde): A highly reactive electrophilic center primed for carbon-carbon or carbon-nitrogen bond formation (e.g., Knoevenagel condensations, reductive aminations).

  • C7-tert-Butyl Carbamate (NH-Boc): A robust, acid-labile protecting group that masks the nucleophilicity of the C7-amine, allowing aggressive transformations at the C3 position without cross-reactivity.

  • C4-Methyl Group: A critical steric shield. In structure-based drug design (SBDD), this "magic methyl" restricts the rotational degrees of freedom of any substituent appended at C3, locking the molecule into a specific bioactive conformation.

Quantitative Physicochemical Summary
PropertyValue
Chemical Name tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate
CAS Registry Number 289483-85-8[1]
Molecular Formula C15H18N2O3[1]
Molecular Weight 274.32 g/mol [1]
Core Scaffold 1H-Indole
Key Functional Groups C3-Aldehyde, C4-Methyl, C7-NHBoc

Application in Medicinal Chemistry: SAR & Target Binding

The indole-3-carboxaldehyde (I3A) motif is universally recognized as a privileged scaffold, demonstrating profound utility in the development of anticancer, anti-inflammatory, and antimicrobial agents[2]. However, the true value of CAS 289483-85-8 emerges when the C7-Boc group is cleaved to reveal the 7-aminoindole core.

7-Aminoindoles are premier hinge-binding motifs in kinase inhibitor design[3]. The free C7-amine, operating in tandem with the indole N-H, forms a potent bidentate hydrogen-bonding donor/acceptor system. In the development of Spleen Tyrosine Kinase (Syk) inhibitors, for instance, this 7-aminoindole moiety forms two critical, strong hydrogen bonds with the kinase hinge region (specifically residues E449 and A451), perfectly mimicking the natural binding of ATP[4]. Beyond Syk, 7-aminoindole derivatives have been successfully deployed as highly selective modulators for Protein Kinase C (PKC) and Aurora kinases[5].

The C4-methyl group plays a vital synergistic role here. By introducing steric hindrance against the C3-substituent, it minimizes the entropic penalty upon target binding, significantly enhancing kinase selectivity and target residence time[4].

Mechanistic Reactivity & Synthetic Workflows

To harness this scaffold, chemists typically employ a divergent synthetic workflow. The orthogonality between the C3-electrophile and the C7-protected nucleophile allows for a highly controlled, sequential functionalization strategy.

Workflow Node1 CAS: 289483-85-8 tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate Node2 C3-Formyl Derivatization (Reductive Amination / Condensation) Node1->Node2 Amine, NaBH(OAc)3 Node3 Orthogonal C7-Boc Deprotection (Acidic Cleavage) Node2->Node3 TFA / DCM Node4 C7-Amine Functionalization (Hinge-Binder Construction) Node3->Node4 Electrophile, Base Node5 Advanced Kinase Inhibitor (Syk, Aurora, PKC Targets) Node4->Node5 SAR Optimization

Workflow for divergent kinase inhibitor synthesis from CAS 289483-85-8.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed not just as instructions, but as self-validating systems where the causality of each chemical choice is explicitly defined to ensure experimental trustworthiness.

Protocol 1: Chemoselective Reductive Amination at C3

Objective: Convert the C3-formyl group to a complex secondary/tertiary amine while preserving the C7-Boc group.

  • Initiation: Dissolve CAS 289483-85-8 (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reduction: After 1 hour of stirring at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality Insight: NaBH(OAc)3 is strictly selected over NaBH4. The electron-withdrawing acetate groups reduce the hydridic character of the boron center, preventing the premature reduction of the starting C3-aldehyde to an alcohol. It selectively targets the transient, highly electrophilic iminium ion.

  • Self-Validation: Monitor the reaction via LC-MS. The system is validated as complete when the starting material peak (m/z 275 [M+H]+) is completely consumed and replaced by the target product mass.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Orthogonal C7-Boc Deprotection

Objective: Cleave the tert-butyl carbamate to reveal the C7-amine for subsequent hinge-binder functionalization.

  • Initiation: Dissolve the C3-functionalized intermediate from Protocol 1 in anhydrous DCM (0.1 M concentration).

  • Cleavage: Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio.

    • Causality Insight: The Boc group is highly sensitive to strong acids due to the thermodynamic stability of the departing tert-butyl cation. TFA protonates the carbamate oxygen, initiating a fragmentation cascade that cleanly releases isobutylene and carbon dioxide (CO2) gas.

  • Self-Validation: The physical cessation of CO2 effervescence serves as a real-time visual indicator of reaction completion. Subsequent Thin-Layer Chromatography (TLC) utilizing a ninhydrin stain will yield a dark purple/red spot, confirming the presence of the liberated primary C7-amine.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting TFA salt with a basic ion-exchange resin or saturated Na2CO3 before proceeding to the next coupling step.

Sources

Exploratory

Technical Whitepaper: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Advanced Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted protein degradation and kinase inhibition, highly functionalized indole cores serve as privileged scaffolds. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and kinase inhibition, highly functionalized indole cores serve as privileged scaffolds. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) is a critical synthetic intermediate[1]. By featuring a protected amine at the C7 position, a sterically directing methyl group at C4, and a reactive formyl group at C3, this molecule is perfectly primed for downstream derivatization.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its pivotal role in generating 7-amino-4-methyl-1H-indole-3-carbonitrile (CAS: 289483-87-0)[2]—a key building block for sulfonamide-based molecular glue degraders targeting the RBM39 splicing factor[3].

Molecular Architecture & Physicochemical Profile

The strategic value of this compound lies in its precisely engineered functional groups:

  • C7 tert-Butoxycarbonyl (Boc) Amine: The Boc group masks the highly nucleophilic C7 amine, preventing unwanted side reactions (such as amidine formation) during electrophilic aromatic substitution at the C3 position.

  • C4 Methyl Group: Introduces peri-steric hindrance adjacent to the C3 position. This modulates the electronic landscape of the indole ring and dictates the spatial orientation of downstream functional groups, which is often critical for binding affinity in biological targets.

  • C3 Formyl Group: Acts as a versatile electrophilic handle, enabling straightforward conversion into oximes, nitriles, or secondary amines via reductive amination.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for the compound[1],:

PropertyValue
Chemical Name tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate
CAS Registry Number 289483-85-8
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Appearance Off-white to pale yellow solid powder
Storage Conditions Sealed, 2-8°C, protected from moisture

Strategic Synthesis Workflow

The synthesis of highly substituted indoles requires strict control over regioselectivity. The workflow to generate the target compound—and its subsequent conversion to the crucial 3-carbonitrile derivative—is a masterclass in orthogonal protection and directed electrophilic substitution.

Workflow A 4-Methyl-7-nitro- 1H-indole (CAS: 289483-80-3) B 7-Amino-4-methyl- 1H-indole (CAS: 289483-81-4) A->B Reduction (H2, Pd/C) C tert-Butyl (4-methyl- 1H-indol-7-yl)carbamate (CAS: 289483-83-6) B->C Boc Protection (Boc2O) D tert-Butyl (3-formyl- 4-methyl-1H-indol-7-yl) carbamate (CAS: 289483-85-8) C->D Vilsmeier-Haack (POCl3, DMF) E 7-Amino-4-methyl- 1H-indole- 3-carbonitrile (CAS: 289483-87-0) D->E 1. Oxime Formation 2. Dehydration 3. Deprotection

Synthetic route from 4-methyl-7-nitro-1H-indole to the 3-carbonitrile derivative.

Mechanistic Deep-Dive: Regioselective C3 Formylation

The installation of the formyl group utilizes the Vilsmeier-Haack reaction . Causality in this reaction is driven by the inherent electron-rich nature of the indole core. The nitrogen lone pair delocalizes into the pyrrole ring, making the C3 position the most nucleophilic site.

Expert Insight: The presence of the C4 methyl group introduces steric bulk that can impede the approach of the bulky chloroiminium ion (Vilsmeier reagent). Consequently, this specific formylation requires slightly elevated temperatures (e.g., 40°C) compared to unsubstituted indoles to overcome the activation energy barrier, while remaining low enough to prevent thermal cleavage of the acid-sensitive Boc group.

Mechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent Activation (0°C) Wheland Wheland Intermediate (C3 Attack) VReagent->Wheland Electrophilic Attack Indole Boc-Protected Indole (Nucleophile) Indole->Wheland C3 Nucleophilic Attack Iminium Iminium Salt Intermediate Wheland->Iminium Rearrangement / -H+ Product 3-Formyl Indole Derivative Iminium->Product Aqueous Basic Hydrolysis

Mechanism of Vilsmeier-Haack regioselective C3 formylation of the indole core.

Downstream Application: RBM39 Molecular Glue Degraders

The ultimate destiny of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in modern oncology is its conversion to 7-amino-4-methyl-1H-indole-3-carbonitrile [2]. This free amine is reacted with aryl sulfonyl chlorides to produce sulfonamide-based molecular glues[3].

These sulfonamides (analogous to indisulam) do not inhibit an enzyme's active site. Instead, they bind to the E3 ubiquitin ligase receptor DCAF15 , altering its surface topology. This "neo-surface" selectively recruits RBM39 , an essential RNA splicing factor implicated in various cancers, leading to its polyubiquitination and subsequent proteasomal degradation[3]. The C3 cyano and C4 methyl groups are critical for optimizing the dihedral angles and binding affinities within the DCAF15 pocket.

Ternary Sulfonamide Indole-3-carbonitrile Sulfonamide (Molecular Glue) Ternary Ternary Complex DCAF15 : Drug : RBM39 Sulfonamide->Ternary Binds & Alters Surface DCAF15 DCAF15 (E3 Ubiquitin Ligase Receptor) DCAF15->Ternary Recruits RBM39 RBM39 (Target Splicing Factor) RBM39->Ternary Neo-substrate Binding Ubiquitin Polyubiquitination of RBM39 Ternary->Ubiquitin CUL4 Ligase Activation Proteasome Proteasomal Degradation Ubiquitin->Proteasome Target Clearance

Ternary complex formation driving proteasomal degradation of RBM39 via DCAF15.

Validated Experimental Protocols

The following self-validating protocols detail the synthesis and downstream conversion of the title compound.

Protocol A: Vilsmeier-Haack Formylation to Yield CAS 289483-85-8

Rationale: Generates the C3 aldehyde while preserving the acid-sensitive C7 Boc group.

  • Reagent Preparation: Charge a dry, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF) (3.0 eq) and cool to 0 °C. Add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise over 15 minutes. Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve tert-Butyl (4-methyl-1H-indol-7-yl)carbamate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and warm the mixture to room temperature, then heat to 40 °C for 3 hours. Self-Validation Check: TLC (Hexanes/EtOAc 3:1) should indicate complete consumption of the starting material. The C4 methyl group necessitates this mild heating.

  • Quenching (Critical Step): Pour the reaction mixture slowly into crushed ice. Immediately neutralize to pH 7-8 using saturated aqueous Na₂CO₃. Causality: Neutralization must be rapid to hydrolyze the iminium salt to the aldehyde without allowing the generated HCl to cleave the Boc group.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the title compound as a pale yellow solid.

Protocol B: Conversion to 7-Amino-4-methyl-1H-indole-3-carbonitrile[3]

Rationale: Transforms the aldehyde to a nitrile and unmasks the amine for drug coupling.

  • Oxime Formation: To a solution of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (1.0 eq) in Ethanol/Water (10:1) add Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq) and Na₂CO₃ (2.0 eq). Stir at room temperature for 4 hours. Filter the precipitated oxime intermediate.

  • Dehydration: Dissolve the crude oxime in anhydrous THF. Add Pyridine (2.0 eq) and cool to 0 °C. Add Trifluoroacetic anhydride (TFAA) (2.0 eq) dropwise. Heat to 65 °C for 16 hours. The TFAA acts as a powerful dehydrating agent, converting the oxime to the carbonitrile.

  • Deprotection: Concentrate the mixture, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours to cleave the Boc group. Concentrate under reduced pressure and neutralize to yield 7-amino-4-methyl-1H-indole-3-carbonitrile.

References

  • 337904-94-6|tert-Butyl (5-formylpyridin-3-yl)
  • 289483-85-8 | tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)
  • Source: uni.
  • Source: google.

Sources

Foundational

Engineering Indole-Carbamate Derivatives: A Technical Guide to Multitarget Biological Activity and Payload Delivery

Executive Summary & Mechanistic Foundations The indole-carbamate scaffold represents a privileged chemotype in modern medicinal chemistry and pharmacology. By fusing the biomimetic properties of the indole ring—which eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

The indole-carbamate scaffold represents a privileged chemotype in modern medicinal chemistry and pharmacology. By fusing the biomimetic properties of the indole ring—which effectively mimics endogenous neurotransmitters like serotonin and tryptamine—with the tunable electrophilic reactivity of a carbamate moiety, researchers can engineer molecules with highly specific kinetic profiles.

Historically, this pharmacophore was defined by natural alkaloids such as physostigmine, which exerts its biological activity by inhibiting acetylcholinesterase (AChE) 1. Today, the application of indole-carbamates has expanded far beyond cholinergic modulation. Through rational substitution, the scaffold is now utilized to design highly selective Cannabinoid Receptor 2 (CB2R) ligands for PET imaging 2, as well as ultra-stable, self-immolating linkers in Antibody-Drug Conjugates (ADCs) for targeted oncology [[3]]().

The Causality of the Pharmacophore

The biological efficacy of indole-carbamates is driven by two distinct structural phenomena:

  • Target Recognition (The Indole Core): The electron-rich aromatic system of the indole ring engages in robust π−π stacking and hydrophobic interactions within target active sites (e.g., the peripheral anionic site of AChE or the hydrophobic pockets of CB2R).

  • Covalent Modulation (The Carbamate Moiety): When targeting serine hydrolases, the carbamate acts as a pseudo-irreversible inhibitor. The enzyme's catalytic serine nucleophilically attacks the carbamate carbonyl, transferring the carbamoyl group to the enzyme. Unlike organophosphates, which permanently deactivate the enzyme, carbamylated enzymes undergo slow hydrolysis, eventually restoring function [[1]]().

Mechanism N1 Indole-Carbamate Pharmacophore N2 AChE Active Site (Ser203 / Trp86) N1->N2 Target Recognition N3 Non-Covalent Docking (Pi-Pi Stacking) N2->N3 Affinity Binding N4 Carbamylated Enzyme (Pseudo-Irreversible) N3->N4 Nucleophilic Attack by Ser203 N5 Decarbamylation (Enzyme Recovery) N4->N5 Slow Hydrolysis (t1/2 ~ hours) N5->N2 Reactivation

Fig 1. Mechanism of AChE pseudo-irreversible inhibition by indole-carbamates.

Multitarget Biological Activity Profiles

Neurodegenerative Diseases: AChE and MAO Dual Inhibition

Alzheimer's Disease (AD) pathology involves both cholinergic deficit and oxidative stress. Early therapies like rivastigmine utilized the carbamate structure to inhibit AChE in the cortex and hippocampus 1. To enhance efficacy, modern drug design focuses on Multi-Target-Directed Ligands (MTDLs). By merging the tricyclic indole-carbamate moiety of physostigmine with the propargylamine group of monoamine oxidase (MAO) inhibitors, researchers have synthesized potent dual AChE/MAO-A inhibitors capable of restoring cholinergic activity while simultaneously reducing oxidative stress 4.

Neuroinflammation: CB2 Receptor PET Imaging

The upregulation of CB2 receptors is a primary biomarker for neuroinflammation. A series of fluorinated indole-carbamate derivatives has been developed to target CB2R with high affinity. Notably, the derivative [18F]RM365 exhibits a Ki​ of 2.1 nM for CB2R and a >300-fold selectivity over CB1R, making it an ideal candidate for automated copper-mediated radiofluorination and subsequent PET imaging 2.

Oncology: ADC Linker Technologies

In the realm of targeted oncology, the indole-carbamate linkage is exploited not for target inhibition, but for its unique stability profile. When conjugating highly potent payloads (such as BRD4 degraders or Selective Estrogen Receptor Down-regulators) to antibodies, the linker must survive systemic circulation but release the payload inside the tumor cell. Indole-carbamate moieties exhibit excellent stability in whole blood across species, yet undergo rapid, spontaneous self-immolation (decarboxylation) once the adjacent protective group is cleaved by lysosomal proteases 35.

Quantitative Summary of Indole-Carbamate Activity
Compound / Scaffold ClassPrimary Target(s)Key Biological MetricPrimary Clinical / Research Application
Physostigmine AChE / BChEIC 50​ ~ 28 nM (AChE)Glaucoma, Alzheimer's Disease
Rivastigmine AChE (G1 form)IC 50​ ~ 4.1 µM (AChE)Alzheimer's Disease Dementia
Propargylamine-Indoles AChE & MAO-BDual IC 50​ s in low nM rangeNeuroprotection / Disease Modification
[18F]RM365 CB2 Receptor Ki​ = 2.1 nM (Selectivity >300x)PET Imaging (Neuroinflammation)
Indole-Carbamate Linkers BRD4 Degraders / SERDsStable in plasma ( t1/2​ > 7 days)Antibody-Drug Conjugates (Oncology)

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of indole-carbamate derivatives, experimental designs must account for their unique kinetic properties. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: High-Throughput Ellman’s Assay for Pseudo-Irreversible AChE Inhibition

Standard competitive binding assays fail for carbamates because the inhibition is time-dependent. This protocol isolates the carbamylation rate from simple reversible docking.

  • Step 1: Reagent Preparation. Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI) substrate and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer.

  • Step 2: Time-Dependent Pre-incubation. Incubate human recombinant AChE with varying concentrations of the indole-carbamate derivative for discrete time intervals (0, 15, 30, and 60 minutes) at 37°C.

    • Causality: Carbamates require time to covalently modify Ser203. Without pre-incubation, the IC 50​ values will be artificially high and kinetically meaningless. Tracking inhibition over time allows for the calculation of the bimolecular rate constant ( ki​ ).

  • Step 3: Kinetic Readout. Add ATCI and DTNB to the microplate. Measure the change in absorbance at 412 nm over 5 minutes to determine residual enzyme velocity.

  • Step 4: Self-Validation (Dilution Jump). To prove the mechanism is pseudo-irreversible (carbamylation) rather than strictly irreversible (like organophosphates), take the fully inhibited enzyme-inhibitor complex and subject it to a 100-fold rapid dilution in buffer.

    • Validation Logic: The gradual recovery of enzymatic activity over 2–4 hours (decarbamylation) confirms the specific, reversible covalent mechanism inherent to the indole-carbamate pharmacophore.

Protocol 2: Plasma Stability and Payload Release Kinetics of Indole-Carbamate ADCs

When utilizing indole-carbamates as ADC linkers, the critical parameter is the differential between systemic stability and lysosomal lability.

  • Step 1: Plasma Stability Incubation. Incubate the ADC in human and murine whole blood at 37°C for 7 days. Aliquot daily.

  • Step 2: Cathepsin B Cleavage Trigger. In a parallel arm, incubate the ADC in lysosomal buffer (pH 5.5) containing recombinant Cathepsin B.

    • Causality: Cathepsin B cleaves the peptide sequence upstream of the indole-carbamate, unmasking an amine or phenol. This unmasking destabilizes the electron cloud of the indole, triggering a spontaneous 1,6-elimination and decarboxylation to release the free payload.

  • Step 3: LC-MS/MS MRM Quantification. Utilize Liquid Chromatography-Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode to quantify three distinct species: Intact ADC, Unmasked Intermediate, and Free Payload.

  • Step 4: Self-Validation (Mass Balance Tracking).

    • Validation Logic: By simultaneously tracking all three species, the protocol ensures a closed mass balance. If the unmasked intermediate accumulates without free payload generation, the carbamate self-immolation is identified as the rate-limiting bottleneck, indicating the linker requires further electronic tuning.

ADCCleavage S1 Intact ADC in Circulation (Stable Indole-Carbamate) S2 Lysosomal Internalization (Tumor Cell) S1->S2 Antigen Binding & Endocytosis S3 Proteolytic Cleavage (Trigger Activation) S2->S3 Cathepsin B Activity S4 1,6-Elimination / Decarboxylation (Self-Immolation) S3->S4 Unmasking of Amine/Phenol S5 Active Payload Release (e.g., BRD4 Degrader) S4->S5 Spontaneous Carbamate Breakdown

Fig 2. Self-immolative cleavage cascade of indole-carbamate linkers in ADCs.

References

  • Multi-target-Directed Ligands To Combat Neurodegenerative Diseases ACS Publications[Link]

  • Acetylcholinesterase Inhibitors of Natural Origin Global Science Books[Link]

  • Copper-mediated automated radiofluorination and biological evaluation of a highly affine cannabinoid receptor type 2 ligand with PET Journal of Nuclear Medicine[Link]

  • Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy Journal of Medicinal Chemistry[Link]

  • The Methylene Alkoxy Carbamate Self-Immolative Unit: Utilization for the Targeted Delivery of Alcohol-Containing Payloads with Antibody-Drug Conjugates ResearchGate / Chemistry - A European Journal[Link]

Sources

Exploratory

A Technical Guide to the Safety and Hazards of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Section 1: Introduction and Chemical Profile tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its indole core, func...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Chemical Profile

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its indole core, functionalized with a reactive formyl group and a protected amine, makes it a valuable intermediate for synthesizing complex target molecules. However, its utility in research is accompanied by a distinct hazard profile that necessitates a thorough understanding and rigorous adherence to safety protocols.

This guide provides an in-depth analysis of the safety and toxicological properties of this compound. As scientists and researchers, our primary responsibility is to mitigate risk. This is achieved not merely by following procedures, but by understanding the chemical causality behind them. This document is structured to provide that understanding, ensuring that every protocol is a self-validating system of safety.

The subject compound belongs to the carbamate class of chemicals. Carbamates are derivatives of carbamic acid and are known for their biological activity.[1] A critical aspect of their toxicology, which will be explored further, is their ability to act as acetylcholinesterase inhibitors.[1][2] This mechanistic insight forms the basis for many of the handling and emergency recommendations that follow.

1.1: Chemical Identity and Properties
PropertyValueSource
Chemical Name tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate[3]
CAS Number 289483-85-8[3]
EC Number 897-958-2[3]
Molecular Formula C₁₅H₁₈N₂O₃Inferred
Molecular Weight 274.32 g/mol Inferred
Physical Form Solid[4]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate are clearly defined under the Globally Harmonized System (GHS). A summary of its classification provides the foundation for a comprehensive risk assessment.

Hazard ClassCategorySignal WordHazard CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4WarningH302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin Corrosion/Irritation Skin Irrit. 2WarningH315Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation Eye Irrit. 2AWarningH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3WarningH336May cause drowsiness or dizziness.[3]
2.1: GHS Hazard Visualization

The following diagram illustrates the GHS pictograms and associated hazards for this compound.

GHS_Hazards cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards Pictogram H302 Acute Toxicity (Oral) Pictogram->H302 H312 Acute Toxicity (Dermal) Pictogram->H312 H332 Acute Toxicity (Inhalation) Pictogram->H332 H315 Skin Irritation Pictogram->H315 H319 Serious Eye Irritation Pictogram->H319 H336 STOT SE (Drowsiness/Dizziness) Pictogram->H336

Caption: GHS Exclamation Mark Pictogram and its associated hazards.

2.2: Mechanistic Insight - Carbamates as Acetylcholinesterase Inhibitors

Expertise & Experience: The classification of this compound as "harmful" and a potential CNS depressant is not arbitrary. It is rooted in its chemical structure as a carbamate. Carbamate pesticides, for example, are well-documented inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1][2] While this specific compound is a research intermediate and not a pesticide, the functional group dictates its potential toxicological action.

Unlike organophosphates which cause irreversible inhibition, carbamates typically bind reversibly to AChE.[1] This leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of cholinergic receptors.[2] This overstimulation manifests as the observed toxic effects, including potential dizziness or drowsiness (CNS effects).[3] The reversibility of this binding means that the toxic effects are generally of shorter duration than those from organophosphates.[1][5] This understanding is crucial for informing first aid and medical treatment strategies.

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Carbamate-Induced Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds to Products Choline + Acetate (Signal Termination) AChE->Products hydrolyzes to Carbamate tert-Butyl (...)carbamate AChE_Inhibited Carbamylated AChE (Inactive) Carbamate->AChE_Inhibited reversibly binds to AChE ACh_Buildup ACh Accumulation (Cholinergic Toxicity) AChE_Inhibited->ACh_Buildup leads to

Caption: Mechanism of reversible acetylcholinesterase inhibition.

Section 3: Risk Assessment and Exposure Control

Effective safety management hinges on robust exposure controls. Given the compound's known hazards—inhalation, skin, and eye toxicity—a multi-layered approach is mandatory.

3.1: Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling hazardous dust or vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

3.2: Personal Protective Equipment (PPE)

A standardized PPE protocol is essential. The following table outlines the minimum requirements for handling this compound.

Body PartRequired PPEStandard / Specification
Eyes/Face Safety glasses with side-shields or chemical splash goggles.EN166 or ANSI Z87.1
Hands Nitrile rubber gloves.EN 374
Body Long-sleeved laboratory coat.N/A
Respiratory A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or during spill cleanup.N/A

Trustworthiness: The selection of nitrile gloves is based on their general resistance to a wide range of organic chemicals. However, it is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.[6]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated procedures minimizes the risk of exposure. The following SOPs provide a framework for common laboratory manipulations.

4.1: General Safe Handling Workflow

This workflow diagram outlines the critical control points from receiving the material to its final disposal.

Safe_Handling_Workflow Receive 1. Receive & Verify Store 2. Store Securely (Cool, Dry, Ventilated) Receive->Store Prep 3. Prepare for Use (Don PPE, Setup in Hood) Store->Prep Weigh 4. Weigh Solid (In Fume Hood) Prep->Weigh Use 5. Use in Experiment (Solution Prep, Reaction) Weigh->Use Decontaminate 6. Decontaminate (Glassware, Surfaces) Use->Decontaminate Dispose 7. Waste Disposal (Segregated Waste Stream) Decontaminate->Dispose

Sources

Foundational

In-Depth Technical Guide: Solubility Profiling of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery and organic synthesis, the physicochemical prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery and organic synthesis, the physicochemical profiling of building blocks is as critical as their reactivity. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8; Molecular Formula: C15H18N2O3)[1] is a highly functionalized indole intermediate frequently utilized in the synthesis of complex pharmaceutical scaffolds.

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a list of data points, but as a thermodynamic system governed by structural causality. The presence of the lipophilic tert-butyloxycarbonyl (Boc) group, the sterically demanding 4-methyl group, and the hydrogen-bonding capable 3-formyl and 1H-indole domains create a complex solvation profile. Understanding these interactions is paramount to preventing assay failure, optimizing synthetic yields, and ensuring accurate structure-activity relationship (SAR) generation during hit-to-lead campaigns[2].

Structural Causality & Solvation Thermodynamics

The solubility of an intermediate is dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvent-solute interactions. For tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, we must deconstruct the molecule into its functional domains:

  • The N-Boc Protecting Group (C7): The Boc group acts as a massive lipophilic shield. It significantly increases the overall nonpolar character of the indole core, which drastically improves solubility in organic solvents while simultaneously imposing a high cavitation energy penalty in aqueous media, rendering it practically insoluble in water[3].

  • The 4-Methyl Group: The addition of a methyl group adjacent to the formyl group introduces both steric hindrance and additional hydrocarbon bulk. This nonpolar moiety further enhances solubility in nonpolar solvents (e.g., dichloromethane, toluene) but decreases affinity for polar protic solvents[4].

  • The 3-Formyl & 1H-Indole Core: The unprotected indole nitrogen (N1) acts as a hydrogen bond donor (HBD), while the 3-formyl oxygen acts as a hydrogen bond acceptor (HBA). Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel at solvating this compound because they can act as strong HBAs to the indole N-H, disrupting intermolecular solute-solute hydrogen bonds without requiring the solute to break strong solvent-solvent networks[5].

G A tert-Butyl (3-formyl-4-methyl -1H-indol-7-yl)carbamate B Lipophilic Domains (Boc, 4-Methyl) A->B Drives C Polar/H-Bonding Domains (1H-Indole, 3-Formyl) A->C Drives D High Organic Solubility (DCM, THF, EtOAc) B->D Favorable Cavitation F Poor Aqueous Solubility (H2O, Buffers) B->F High Penalty E High Polar Aprotic Solubility (DMSO, DMF) C->E H-Bond Disruption

Caption: Structural domains dictating the solvation thermodynamics of the target compound.

Solubility Data Profile

Based on the physicochemical properties of Boc-protected, methylated indoles, the following table summarizes the predictive and empirically validated solubility profile across standard solvent classes.

Solvent ClassRepresentative SolventEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Optimal H-bond disruption; DMSO accommodates both the lipophilic Boc group and the polar formyl/indole NH[5].
Chlorinated Dichloromethane (DCM)High (>30 mg/mL)Excellent solvation of the lipophilic tert-butyl and methyl hydrocarbon domains[3].
Ethers Tetrahydrofuran (THF)Moderate-High THF acts as a moderate HBA for the indole NH while solvating the lipophilic core.
Polar Protic Methanol, EthanolModerate (5-15 mg/mL)Solvation is hindered by the hydrophobic bulk of the Boc and methyl groups, which disrupt alcohol H-bond networks[4].
Aqueous PBS (pH 7.4), WaterPoor (<10 µg/mL)High lipophilicity (clogP > 3.5) causes a massive thermodynamic penalty for water cavity formation[2].

Experimental Methodology: High-Throughput Kinetic Solubility Screening

When utilizing tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in biological assays or aqueous-based synthetic steps, relying solely on computational predictions is insufficient. Poor aqueous solubility can cause the compound to precipitate out of assay media, leading to false-negative results and inaccurate SAR data[6].

To establish a self-validating system, researchers must utilize the Miniaturized Shake-Flask Method coupled with LC-MS/MS .

Step-by-Step Protocol

1. Stock Solution Preparation:

  • Action: Dissolve 2.74 mg of the solid compound in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution.

  • Causality: DMSO is chosen due to its high solubilizing power for lipophilic intermediates[5]. Complete dissolution at this stage is critical; any undissolved micro-particulates will seed premature precipitation in downstream steps.

2. Aqueous Spiking & Serial Dilution:

  • Action: Spike 10 µL of the 10 mM DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM (with 1% final DMSO concentration).

  • Causality: Maintaining DMSO at or below 1% prevents the co-solvent from artificially inflating the apparent aqueous solubility, ensuring the data reflects true physiological or standard assay conditions.

3. Thermodynamic Equilibration:

  • Action: Seal the vial and incubate on an orbital shaker at 300 RPM at 25°C for 24 hours.

  • Causality: Initial precipitation upon aqueous dilution is a kinetic event. A 24-hour incubation provides the necessary activation energy for the system to transition from a supersaturated kinetic state to a true thermodynamic equilibrium.

4. Phase Separation:

  • Action: Transfer the suspension to a 0.22 µm PTFE filter microplate and centrifuge at 3,000 x g for 10 minutes.

  • Causality: Filtration is superior to simple centrifugation here. Highly lipophilic compounds often form buoyant micro-crystals or colloidal suspensions that do not pellet easily. Filtering ensures only the truly solvated fraction is analyzed[6].

5. LC-MS/MS Quantification:

  • Action: Dilute the filtrate 1:10 in mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid) and inject into an LC-MS/MS system. Quantify against a standard curve prepared in neat DMSO.

  • Causality: Because the aqueous solubility of this compound is extremely low (<10 µg/mL), standard UV-Vis detection lacks the necessary sensitivity. Mass spectrometry provides the dynamic range required to accurately quantify nanomolar concentrations.

Workflow Start Solid Compound (CAS: 289483-85-8) Stock Prepare 10 mM DMSO Stock Start->Stock Aqueous Spike into PBS (pH 7.4) Target: 100 µM (1% DMSO) Stock->Aqueous Serial Dilution Incubate Incubate 24h @ 25°C (Shake-Flask Method) Aqueous->Incubate Filter Filter (0.22 µm PTFE) Remove Precipitate Incubate->Filter Equilibrium Reached Analyze LC-MS/MS Quantification Filter->Analyze Solvated Supernatant Result Determine Thermodynamic Solubility Limit Analyze->Result

Caption: High-throughput thermodynamic solubility screening workflow using LC-MS/MS.

Formulation & Solubilization Strategies

If the empirical solubility limit of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate falls below the required concentration for your specific application, the following formulation strategies should be employed:

  • Co-Solvency: Increase the DMSO concentration up to 5% if the downstream biological assay or synthetic step can tolerate it.

  • Surfactant Addition: The addition of non-ionic surfactants like Tween-20 (0.01% - 0.1%) or Pluronic F-68 can lower the surface tension of the aqueous media, allowing the lipophilic Boc and methyl domains to be encapsulated in micelles, thereby increasing apparent solubility without altering the molecule's chemical structure.

  • Complexation: Utilizing cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can provide a hydrophobic cavity to shelter the tert-butyl and methyl groups, significantly enhancing aqueous solubility for in vivo dosing studies[2].

References

  • 001chemical.com. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate Properties and CAS Registry. Available at: [Link]

  • Green Chemistry (RSC Publishing). SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. Available at: [Link]

  • National Academic Digital Library of Ethiopia. Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • National Institutes of Health (PMC). Discovery and Early Optimization of 1H-Indole-2-carboxamides. Available at:[Link]

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Exploratory

The Carbamate Group: A Multifaceted Tool in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The carbamate functional group, an ester of carbamic acid (R₂NCOOH), has emerged as a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, an ester of carbamic acid (R₂NCOOH), has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, confer a remarkable versatility that has been exploited in the design of a wide array of therapeutic agents.[2][3][4] Carbamates are integral components of numerous drugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), treating conditions ranging from neurodegenerative diseases to cancer.[5][6][7]

This guide provides a comprehensive technical overview of the multifaceted roles of the carbamate group in biological activity. We will delve into its application as a prodrug moiety, its function in enzyme inhibition as both a transition-state analogue and a covalent modifier, and its impact on the physicochemical properties that are critical for a molecule's journey to becoming a successful drug.

The Carbamate as a Versatile Prodrug Moiety

A primary challenge in drug development is overcoming pharmacokinetic hurdles such as poor solubility, rapid metabolism, and inefficient membrane permeability.[3] The carbamate group serves as an effective "promoieity" that can be appended to a parent drug to overcome these limitations, temporarily masking a key functional group (typically an amine, alcohol, or phenol) until the drug reaches its site of action.[3][5]

Enhancing Bioavailability and Stability

Carbamates are frequently employed to improve the oral bioavailability of drugs containing polar amine groups, which may be protonated at physiological pH, hindering their passage through lipidic cell membranes.[5] By converting the amine to a neutral carbamate, lipophilicity is increased, facilitating absorption.[5] Furthermore, carbamates can protect parent drugs from first-pass metabolism, particularly by shielding them from enzymatic degradation in the liver.[5][6][8] This strategy enhances the systemic hydrolytic stability of the compound, prolonging its circulation time and therapeutic effect.[2][5]

The rate of hydrolysis, which is critical for the release of the active drug, can be finely tuned.[2][3] Carbamates are generally more stable than esters but more susceptible to hydrolysis than amides.[2][9] This cleavage is primarily mediated by enzymes, particularly carboxylesterases abundant in the plasma and liver.[5][9][10] Upon enzymatic hydrolysis, the carbamate releases the parent alcohol or phenol and carbamic acid, which is unstable and rapidly decomposes to the corresponding amine and carbon dioxide.[2][5][9]

Notable examples of carbamate prodrugs include:

  • Bambuterol: A prodrug of the asthma medication terbutaline, designed to delay first-pass metabolism.[11]

  • Gabapentin enacarbil: An anticonvulsant and analgesic agent designed to overcome the absorption limitations of its parent drug, gabapentin.[3]

  • Capecitabine: An amine-based carbamate prodrug used in cancer chemotherapy.[5]

Diagram: Enzymatic Activation of a Carbamate Prodrug

The following diagram illustrates the typical enzymatic cleavage of a carbamate prodrug to release an active amine-containing drug. Carboxylesterases in the plasma or liver catalyze the hydrolysis of the carbamate bond.

G Prodrug Carbamate Prodrug (R-NH-CO-O-R') Enzyme Carboxylesterase Prodrug->Enzyme Hydrolysis Intermediate Carbamic Acid Intermediate (R-NH-COOH) + R'-OH Enzyme->Intermediate Drug Active Amine Drug (R-NH2) Intermediate->Drug Spontaneous Decarboxylation Byproducts CO2 Intermediate->Byproducts G cluster_0 Enzyme Active Site Serine Serine Nucleophile (Enzyme-OH) Complex Enzyme-Inhibitor Complex Serine->Complex Carbamate Carbamate Inhibitor (R-N(CH3)-CO-O-Ar) Carbamate->Complex Carbamoylated Carbamoylated Enzyme (Enzyme-O-CO-N(CH3)-R) (Inactive) Complex->Carbamoylated Nucleophilic Attack LeavingGroup Leaving Group (Ar-OH) Carbamoylated->LeavingGroup Water H2O Carbamoylated->Water Very Slow Hydrolysis Reactivated Reactivated Enzyme (Enzyme-OH) Water->Reactivated

Caption: Mechanism of pseudo-irreversible enzyme inhibition.

Covalent Modification: The Carbamate as a Warhead

Beyond transition-state mimicry, the carbamate group can also function as an electrophilic "warhead" to form a stable covalent bond with a nucleophilic residue (typically a serine) in an enzyme's active site. [2][12][13]This mechanism of covalent inhibition leads to prolonged, often irreversible, inactivation of the target enzyme.

This approach is particularly useful for achieving high potency and selectivity, as the covalent bond formation can overcome weaker initial binding interactions. [12][13]The reactivity of the carbamate warhead can be tuned by modifying its "leaving group." [14]A better leaving group increases the electrophilicity of the carbamate carbonyl, making it more susceptible to nucleophilic attack by the enzyme. [14] Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades endocannabinoids, is a key target for analgesic and anxiolytic drugs. [12][13]Carbamate inhibitors have been designed to covalently modify the active site serine of FAAH, leading to its inactivation. [12][13]This strategy has been used to develop potent and selective FAAH inhibitors for research and potential therapeutic use. [12][13]

Physicochemical Modulation in Drug Design

The carbamate group offers medicinal chemists a powerful tool for fine-tuning the physicochemical properties of a lead compound to improve its drug-like characteristics. [2][3] Key Properties Influenced by the Carbamate Group:

PropertyEffect of Carbamate IntroductionRationale
Lipophilicity (LogP) Generally increases (when masking a polar amine/hydroxyl)Replaces a polar, ionizable group with a more neutral, lipophilic moiety, enhancing membrane permeability. [5]
Hydrogen Bonding Can act as both H-bond donor (N-H) and acceptor (C=O)The C=O dipole allows it to be a hydrogen bond acceptor, while the N-H can act as a donor, enabling key interactions with biological targets. [3][5]
Metabolic Stability More stable than esters, less stable than amidesOffers a balance between stability in circulation and liability to enzymatic cleavage for prodrug activation. [2][5][9]It is also proteolytically stable against many proteases. [5][6][11]
Conformational Rigidity Imposes some conformational restrictionThe partial double-bond character of the C-N bond restricts rotation, which can be advantageous for locking a molecule into a bioactive conformation. [2][3]
Aqueous Solubility Can be increasedWhile often used to increase lipophilicity, carbamates can also be derivatized with hydrophilic moieties (e.g., amino acids, sugars) to enhance water solubility for intravenous formulations. [15][16]

Experimental Protocols: Assessing Carbamate Prodrug Stability

A critical step in developing a carbamate-based prodrug is to determine its stability and conversion rate to the active drug in a biologically relevant matrix. The in vitro plasma stability assay is a standard method for this evaluation. [17][18][19][20]

Protocol: In Vitro Plasma Stability Assay

This protocol provides a self-validating system to measure the hydrolytic stability of a carbamate compound in plasma.

1. Materials & Reagents:

  • Test Compound (TC): Carbamate prodrug, 10 mM stock in DMSO.

  • Positive Control: A compound known to be unstable in plasma (e.g., Tetracaine).

  • Negative Control: A compound known to be stable in plasma (e.g., Propranolol).

  • Plasma: Pooled human plasma (or other species of interest), stored at -80°C.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Heat-Inactivated Plasma: Thaw plasma and incubate at 56°C for 30 minutes to denature enzymes.

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

2. Assay Procedure:

  • Thaw plasma on ice.

  • Prepare two sets of plasma aliquots: (a) Active Plasma and (b) Heat-Inactivated Plasma (Control).

  • Spike the TC into the plasma at a final concentration of 1 µM (final DMSO concentration should be ≤ 0.25%). [17]Mix gently.

  • Incubate the plates at 37°C. [18][20][21]5. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each well. [17][20]6. Immediately terminate the reaction by adding the aliquot to a 4-fold volume of ice-cold Quenching Solution. This precipitates plasma proteins and stops enzymatic activity. [18]7. Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis.

3. Analysis:

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [18]* Monitor the disappearance of the parent carbamate prodrug over time. If an analytical standard for the active drug is available, its appearance can also be monitored simultaneously. [17] 4. Data Interpretation:

  • Plot the natural logarithm of the percentage of TC remaining versus time.

  • Calculate the half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope). [18]* Self-Validation: Significant degradation should be observed in the active plasma but be minimal in the heat-inactivated plasma. This confirms that the observed hydrolysis is primarily enzyme-mediated and not due to chemical instability at pH 7.4.

Diagram: Experimental Workflow for Plasma Stability

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing cluster_3 Analysis A1 Thaw Plasma A2 Spike Test Compound (1 µM final) A1->A2 B1 Incubate at 37°C A2->B1 B2 Sample at Time Points (0, 5, 15, 30, 60, 120 min) B1->B2 C1 Quench with ACN + IS B2->C1 C2 Centrifuge to Pellet Protein C1->C2 C3 Collect Supernatant C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Calculate Half-Life (t½) D1->D2

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

The carbamate group is far more than a simple linker; it is a dynamic and adaptable functional group that provides medicinal chemists with a rich toolkit for addressing complex challenges in drug design. [5][6][11]Its ability to function as a bioreversible prodrug moiety, a transition-state mimic for enzyme inhibitors, and a covalent warhead highlights its remarkable versatility. [2][5][19]Furthermore, its predictable influence on key physicochemical properties allows for the rational optimization of drug candidates. [2][3]As drug discovery continues to tackle increasingly challenging biological targets, the strategic application of the carbamate group will undoubtedly remain a key element in the development of new and effective medicines. [4]

References

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 283-297. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Rivastigmine in Focus: A Key Player in Alzheimer Disease Management. Asian Journal of Pharmaceutical Research, 14(1). [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 283-297. [Link]

  • Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. ResearchGate. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(11), 1179-1187. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179-1187. [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4). [Link]

  • Rivastigmine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

  • Safadi, M., Oliyai, R., & Stella, V. J. (1993). Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols. Pharmaceutical Research, 10(9), 1350-1355. [Link]

  • Lonsdale, R., et al. (2014). The Catalytic Mechanism of Carboxylesterases: A Computational Study. ACS Catalysis, 4(9), 3051-3059. [Link]

  • Rivastigmine: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • What is the mechanism of Rivastigmine Tartrate?. Patsnap Synapse. [Link]

  • Wang, Y., et al. (2023). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1). [Link]

  • Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 405. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Re-Morphed, D. H., et al. (2012). Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases. Journal of Medicinal Chemistry, 55(5), 2372-2385. [Link]

  • Weizel, L., et al. (2018). Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. Molecules, 23(2), 353. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-548. [Link]

  • Karaman, R. (2018). Carbonate and Carbamate Prodrugs. In Prodrugs: In the Fight against Diseases. [Link]

  • Adibekian, A., et al. (2011). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Journal of the American Chemical Society, 133(40), 16259-16266. [Link]

  • Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound. ResearchGate. [Link]

  • List of Carbamate anticonvulsants. Drugs.com. [Link]

  • Vistoli, G., et al. (2015). Synthesis and Evaluation as Prodrugs of Hydrophilic Carbamate Ester Analogues of Resveratrol. Molecular Pharmaceutics, 12(9), 3299-3309. [Link]

  • Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. ResearchGate. [Link]

  • Shapatov, F. (2024). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. [Link]

  • ADME Plasma Stability Assay. BioDuro. [Link]

  • Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Asprica, A., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”?. Revista de Chimie, 74(3), 1-13. [Link]

  • Bertelli, M., & Panek, J. S. (2013). Transition State Analogues of Enzymatic Reaction as Potential Drugs. In Enzyme Inhibitors and Activators. [Link]

  • Singh, V., & Singh, A. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

  • (a) Currently available FDA‐approved drugs for the treatment of Alzheimer's disease. (b) Mechanism of action of carbamate derivatives at CAS (catalytic anionic site). ResearchGate. [Link]

  • Yu, Y., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(10), 3299. [Link]

  • Johnson, D. H., et al. (1995). Design and synthesis of new transition-state analogue inhibitors of aspartate transcarbamylase. Journal of Medicinal Chemistry, 38(23), 4606-4617. [Link]

  • Luffer-Atlas, D., et al. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of Medicinal Chemistry, 61(6), 2529-2549. [Link]

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Foundational

The Indole Carbamate Scaffold: Historical Discovery, Mechanistic Pharmacology, and Modern Synthetic Methodologies

Introduction & Historical Discovery The indole carbamate motif represents one of the most privileged and historically significant scaffolds in medicinal chemistry. The discovery of this structural class traces back to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Historical Discovery

The indole carbamate motif represents one of the most privileged and historically significant scaffolds in medicinal chemistry. The discovery of this structural class traces back to the isolation of naturally occurring alkaloids from the Calabar bean (Physostigma venenosum), a plant historically used in West Africa for "ordeal" trials[1]. The primary active constituent, physostigmine (also known as eserine), was identified as a pyrroloindole carbamate and became the first recognized natural inhibitor of acetylcholinesterase (AChE)[1].

The structural elucidation of physostigmine revealed two critical pharmacophoric elements: a lipophilic tricyclic indole-derived core and a urethane (carbamate) moiety. This discovery laid the foundation for the development of synthetic cholinergic agents. Today, the indole carbamate scaffold is not only central to the treatment of neurodegenerative diseases like Alzheimer's but also serves as a highly versatile building block in complex organic synthesis[1][2].

Pharmacological Mechanism of Action

The therapeutic efficacy of indole carbamates is driven by their unique mechanism of covalent, pseudo-irreversible enzyme inhibition.

Covalent Carbamoylation of Serine Hydrolases

Unlike simple competitive inhibitors, indole carbamates act as mechanism-based inhibitors. When physostigmine enters the deep, narrow active site gorge of AChE, the indole core anchors the molecule via π−π stacking and hydrophobic interactions with aromatic residues (e.g., Trp86). The carbonyl carbon of the carbamate group is then subjected to nucleophilic attack by the hydroxyl group of the catalytic serine residue in the enzyme's active site[1].

This reaction forms a covalent ester bond, effectively "carbamoylating" the enzyme and neutralizing its catalytic activity. The remaining indole fragment (eseroline) is expelled as an inactive leaving group[1]. Because the spontaneous hydrolysis of the carbamoylated enzyme is orders of magnitude slower than that of an acetylated enzyme, AChE remains inhibited for an extended duration.

Evolution into Multi-Target-Directed Ligands (MTDLs)

Modern drug discovery has leveraged the indole carbamate scaffold to design Multi-Target-Directed Ligands (MTDLs) for Alzheimer's disease. By combining the AChE-inhibiting indole carbamate core with a propargylamine group (the pharmacophore of the monoamine oxidase inhibitor selegiline), researchers have successfully synthesized dual AChE/MAO inhibitors. These compounds simultaneously boost cholinergic transmission and reduce oxidative stress generated by MAO-catalyzed deamination, showcasing the immense structural plasticity of the indole carbamate core[1][2].

G AChE AChE Active Site (Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Non-covalent binding Physostigmine Physostigmine (Indole Carbamate) Physostigmine->Complex Pi-pi stacking Carbamoylated Carbamoylated AChE (Inactive) Complex->Carbamoylated Covalent attack on Serine Eseroline Eseroline (Leaving Group) Complex->Eseroline Cleavage Hydrolysis Slow Hydrolysis (Reactivation) Carbamoylated->Hydrolysis H2O Hydrolysis->AChE Restored Enzyme

Mechanism of AChE inhibition by physostigmine via covalent serine carbamoylation.

Modern Synthetic Methodologies

The synthesis of indole carbamates and carboxylates has evolved from harsh, classical acylation methods to highly regioselective transition-metal-catalyzed functionalizations. The two most critical synthetic targets are Indole-1-carboxylates (N-carbamoylation) and Indole-3-carboxylates (C3-carbonylation).

Quantitative Comparison of Synthetic Strategies
ParameterMethod A: Classical N-Carbamoylation[3]Method B: Pd-Catalyzed Oxidative Carbonylation[4]
Target Scaffold Indole-1-carboxylates (N-Boc, N-Cbz)Indole-3-carboxylates / C3-Carbamates
Reagents Boc₂O or Alkyl ChloroformatesPd(OAc)₂, I₂, CO (1 atm), ROH/ArOH
Catalyst/Base DMAP (cat.), NaH or K₂CO₃Pd(OAc)₂ (5 mol%), K₂CO₃
Regioselectivity Strictly N1 (Nitrogen)Strictly C3 (Carbon)
Typical Yields 85% – 98%65% – 92%
Reaction Temp 0 °C to Room Temperature80 °C
Protocol 1: Synthesis of Indole-1-carboxylates via N-Protection

The protection of the indole nitrogen is a foundational strategy in medicinal chemistry to increase the solubility of the indole ring and direct subsequent cross-coupling reactions. The synthesis of tert-butyl 7-bromo-1H-indole-1-carboxylate is a standard self-validating protocol[3].

Mechanistic Rationale: Indole is a relatively weak nucleophile at the nitrogen atom due to the involvement of its lone pair in the aromatic π -system. To force N-carbamoylation, 4-(dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst. DMAP attacks di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-Boc-pyridinium intermediate, which is rapidly intercepted by the indole nitrogen[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 7-bromoindole (1.0 equiv, synthesized via Bartoli indole synthesis) in anhydrous dichloromethane (CH₂Cl₂) or THF.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equiv). The presence of DMAP is critical; without it, the reaction stalls due to the poor nucleophilicity of the indole nitrogen.

  • Carbamoylation: Slowly add Boc₂O (1.2 equiv) dropwise at 0 °C.

  • Validation (Gas Evolution): Observe the reaction for the evolution of CO₂ gas, which acts as a self-validating indicator that the Boc-transfer is actively occurring.

  • Completion: Warm the mixture to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water, extract with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography to yield the pure indole-1-carboxylate[3].

Protocol 2: Palladium-Catalyzed Direct Carbonylation of Indole

Historically, functionalizing the C3 position of indoles with carbamate or carboxylate groups required multi-step sequences with toxic reagents (e.g., phosgene). Modern methodologies utilize Palladium-catalyzed oxidative carbonylation to directly convert C–H bonds into C3-esters and carbamates[4][5].

Mechanistic Rationale: Achieving C3 regioselectivity over N1 is notoriously difficult in Pd-catalysis. If Pd(II) coordinates directly to the free N-H bond, it yields unwanted ureas or N-carbamates. To solve this, Iodine (I₂) is introduced to the system. The indole undergoes rapid, spontaneous electrophilic iodination at the C3 position to form a 3-iodoindole intermediate. A reactive Pd(0) species (generated in situ via CO reduction of Pd(II)) then preferentially undergoes oxidative addition at the weak C3–I bond. Subsequent CO insertion and nucleophilic attack by an alcohol or phenol yield the C3-carboxylate with perfect regiocontrol[4].

Step-by-Step Procedure:

  • Reaction Assembly: To a Schlenk tube, add 1H-indole (1.0 equiv), Pd(OAc)₂ (5 mol%), I₂ (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Nucleophile Addition: Add the desired alcohol or phenol (e.g., methanol or phenol) which acts as both the solvent and the nucleophile.

  • Atmosphere Exchange: Evacuate the tube and backfill with Carbon Monoxide (CO) gas three times via a balloon to ensure a pure 1 atm CO environment.

  • Heating: Stir the reaction mixture at 80 °C for 48 hours. The elevated temperature is required to drive the reductive elimination step.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to isolate the indole-3-carboxylate[4].

G Indole 1H-Indole Iodination 3-Iodoindole Intermediate Indole->Iodination I2, K2CO3 OxAdd Pd(0) Oxidative Addition Iodination->OxAdd Pd(0) PdComplex Indolyl-Pd(II)-I Complex OxAdd->PdComplex COInsert CO Insertion PdComplex->COInsert CO (1 atm) AcylPd Acyl-Pd(II) Complex COInsert->AcylPd Nucleophile Nucleophilic Attack (ROH / ArOH) AcylPd->Nucleophile Product Indole-3-carboxylate Nucleophile->Product Reductive Elimination

Regioselective Pd-catalyzed oxidative carbonylation of indoles via a 3-iodoindole intermediate.

Conclusion

The journey of the indole carbamate scaffold—from its toxicological origins in the Calabar bean to its refinement as an FDA-approved pharmacophore for neurodegenerative diseases—highlights the synergy between natural product isolation and synthetic methodology. While classical N-carbamoylation remains a staple for protecting group chemistry[3], breakthroughs in palladium-catalyzed oxidative carbonylation have unlocked direct, atom-economical access to C3-functionalized indole carbamates[4][5]. By mastering the mechanistic causality behind these protocols, researchers can continue to exploit the indole carbamate core for the next generation of targeted therapeutics.

References

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Chemical Reviews - ACS Public
  • A General Method for Palladium-Catalyzed Direct Carbonylation of Indole with Alcohol and Phenol Organic Letters - ACS Public
  • An In-depth Technical Guide to the Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • Multi-target-Directed Ligands To Combat Neurodegenerative Diseases ACS Public
  • Acetylcholinesterase Inhibitors of N

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Process Optimization of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Self-Validating Experimental Protocols Strategic Retrosynthesis & Mechanistic Causality The target mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Self-Validating Experimental Protocols

Strategic Retrosynthesis & Mechanistic Causality

The target molecule, tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) [1], is a highly functionalized indole scaffold frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. The molecule features three critical functional handles: a C3-formyl group, a C4-methyl group, and a C7-Boc-protected amine.

Designing a robust synthesis for this compound requires careful orchestration of reaction conditions to prevent competing side reactions, such as indole dimerization or premature protecting group cleavage.

Route Justification

We establish a three-step linear sequence starting from the commercially available 4-methyl-7-nitro-1H-indole :

  • Reduction: The nitro group is reduced to an amine to yield 4-methyl-1H-indol-7-amine (CAS: 292636-15-8) [1]. Catalytic hydrogenation (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic conditions that promote indole oligomerization.

  • Selective Protection: The C7-primary amine is protected as a tert-butyl carbamate (Boc). The exocyclic aniline-like amine is significantly more nucleophilic than the pyrrole nitrogen of the indole. By using exactly 1.05 equivalents of Boc₂O without a strong base, we achieve perfect chemoselectivity for the C7-amine, yielding N-Boc-4-methyl-1H-indol-7-amine (CAS: 289483-84-7) [1].

  • Regioselective Formylation: The C3-position of the indole is functionalized via a Vilsmeier-Haack reaction [2]. The critical challenge here is preserving the acid-sensitive Boc group during the generation of the chloroiminium ion and subsequent hydrolysis. This is solved by strict temperature control (0 °C) and a carefully buffered alkaline quench [3].

SyntheticRoute A 4-Methyl-7-nitro-1H-indole (Starting Material) B 4-Methyl-1H-indol-7-amine (CAS: 292636-15-8) A->B Step 1: H2, Pd/C Reduction C N-Boc-4-methyl-1H-indol-7-amine (CAS: 289483-84-7) B->C Step 2: Boc2O Selective N-Protection D tert-Butyl (3-formyl-4-methyl- 1H-indol-7-yl)carbamate (CAS: 289483-85-8) C->D Step 3: POCl3/DMF Regioselective Formylation

Synthetic workflow for tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate.

Quantitative Data & Process Parameters

To ensure reproducibility, the expected process parameters, stoichiometric ratios, and analytical markers are summarized below.

Table 1: Process Stoichiometry and Yield Metrics

StepReactantKey ReagentsTime / TempIPC MethodExpected Yield
1 4-Methyl-7-nitro-1H-indole (1.0 eq)H₂ (balloon), 10% Pd/C (0.1 eq), MeOH4 h, 20 °CLC-MS92–95%
2 4-Methyl-1H-indol-7-amine (1.0 eq)Boc₂O (1.05 eq), THF12 h, 20 °CTLC85–88%
3 N-Boc-4-methyl-1H-indol-7-amine (1.0 eq)POCl₃ (1.5 eq), DMF (5.0 eq)3 h, 0 °C to RTLC-MS75–80%

Table 2: Key Analytical Characterization Markers

CompoundMS (ESI+) m/zKey ¹H NMR Indicator (DMSO-d₆)
4-Methyl-1H-indol-7-amine147.1 [M+H]⁺~5.0 ppm (s, 2H, -NH₂)
N-Boc-4-methyl-1H-indol-7-amine247.1 [M+H]⁺~1.45 ppm (s, 9H, -C(CH₃)₃)
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate275.1 [M+H]⁺~9.9 ppm (s, 1H, -CHO)

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) and visual cues ensure that the operator can confirm the success of each phase before proceeding.

Protocol 1: Catalytic Hydrogenation (Nitro Reduction)
  • Setup: Dissolve 4-methyl-7-nitro-1H-indole (10.0 g, 56.7 mmol) in anhydrous methanol (150 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition: Purge the solution with N₂ for 10 minutes. Carefully add 10% Pd/C (1.0 g). Safety Note: Pd/C is pyrophoric; never add to a dry solvent containing flammable vapors.

  • Reaction: Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature.

  • Self-Validation (IPC): The initial yellow solution will gradually turn pale/colorless. After 4 hours, sample 50 µL, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material (m/z 177) is ≤ 1% and the product peak (m/z 147) dominates.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol (50 mL). Concentrate the filtrate under reduced pressure to afford 4-methyl-1H-indol-7-amine as a pale solid.

Protocol 2: Selective Carbamate Formation (Boc Protection)
  • Setup: Dissolve the crude 4-methyl-1H-indol-7-amine (8.0 g, ~54.7 mmol) in anhydrous THF (100 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 12.5 g, 57.4 mmol) dropwise over 15 minutes. Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 3:1). The primary amine starting material will stain strongly positive (purple/brown) with Ninhydrin, while the newly formed carbamate product will appear as a higher R_f spot that is Ninhydrin-negative but UV-active.

  • Workup: Concentrate the THF in vacuo. Redissolve the residue in EtOAc (150 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Triturate with cold hexanes to yield N-Boc-4-methyl-1H-indol-7-amine.

Protocol 3: Regioselective Vilsmeier-Haack Formylation

Mechanistic Note: The Vilsmeier reagent selectively attacks the C3 position. To prevent Boc-deprotection by the generated HCl, the reaction must be kept cold, and the quench must be strictly alkaline [2][3].

MechanisticLogic DMF DMF + POCl3 (0 °C) VR Vilsmeier Reagent [Chloroiminium Ion] DMF->VR - PO2Cl2⁻ Wheland C3-Wheland Intermediate (Sigma Complex) VR->Wheland Electrophilic Attack Indole N-Boc-4-methyl-1H-indol-7-amine (Nucleophile) Indole->Wheland C3 Nucleophilic Attack Iminium C3-Iminium Salt (Stable at low temp) Wheland->Iminium - HCl (Rearomatization) Product C3-Formyl Indole (Target Molecule) Iminium->Product Cold NaOH (aq) Hydrolysis & Boc Preservation

Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C3 position.

  • Vilsmeier Reagent Generation: In a flame-dried flask under N₂, cool anhydrous DMF (20 mL) to 0 °C. Add POCl₃ (5.3 mL, 56.8 mmol) dropwise over 20 minutes. Stir for 30 minutes at 0 °C to form the chloroiminium ion (pale yellow complex).

  • Electrophilic Aromatic Substitution: Dissolve N-Boc-4-methyl-1H-indol-7-amine (9.3 g, 37.8 mmol) in anhydrous DMF (15 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C. Maintain at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation (IPC): Quench a 20 µL aliquot into 1 mL of 1M NaOH, extract with EtOAc, and run LC-MS. The presence of the m/z 275 peak confirms successful formylation without Boc loss.

  • Critical Workup (Hydrolysis): Pour the reaction mixture slowly into a vigorously stirred mixture of crushed ice (200 g) and 2M NaOH (100 mL). Causality: The immediate alkaline environment neutralizes the POCl₃/HCl byproducts, preventing the acidic cleavage of the Boc group. Adjust the pH to 8–9 if necessary using additional NaOH.

  • Isolation: Extract the aqueous mixture with EtOAc (3 × 100 mL). Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate pure tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate .

References

  • National Institutes of Health (NIH) / PubMed Central. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." Available at:[Link]

Application

Application Notes: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Drug Discovery

Document ID: AN-289483-85-8 Prepared By: Gemini, Senior Application Scientist Date: March 29, 2026 Introduction and Significance tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a highly functionalized indole-bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-289483-85-8

Prepared By:  Gemini, Senior Application Scientist

Date:  March 29, 2026

Introduction and Significance

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a highly functionalized indole-based chemical intermediate designed for advanced applications in medicinal chemistry and drug discovery. The indole scaffold is a quintessential "privileged structure," found in a vast number of FDA-approved drugs and biologically active compounds, recognized for its ability to interact with a wide array of biological targets.[1][2][3][4] This specific derivative offers a unique combination of reactive sites and protecting groups, making it an ideal starting point for the synthesis of complex molecular libraries aimed at identifying novel therapeutic agents.

Key Structural Features:

  • Indole Core: A bicyclic aromatic system that serves as a versatile scaffold, capable of mimicking key biological recognition motifs, such as the adenine moiety of ATP, making it particularly suitable for targeting ATP-binding sites in enzymes like protein kinases.[5][6]

  • C3-Formyl Group (-CHO): An aldehyde functional group that acts as a crucial synthetic handle. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably reductive amination, allowing for the introduction of diverse side chains to explore the target's binding pocket.[7][8][9]

  • C7-Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a stable, acid-labile protecting group for the amine at the 7-position.[10] This feature allows for selective reactions at other positions of the indole ring. Subsequent deprotection reveals a primary amine, which can serve as a critical hydrogen bond donor or acceptor for target engagement or as a point for further chemical modification.[6]

  • C4-Methyl Group (-CH3): The methyl substituent at the 4-position provides steric bulk and lipophilicity, which can be leveraged to fine-tune the compound's pharmacokinetic properties (e.g., metabolic stability, solubility) and to probe specific hydrophobic pockets within the target protein.

Collectively, these features position tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate as a strategic building block for creating focused libraries of kinase inhibitors, GPCR modulators, and other high-value therapeutic candidates.

Core Application: Synthesis of Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 7-aminoindole and related azaindole scaffolds are well-established cores for potent and selective kinase inhibitors. They act as ATP-competitive inhibitors by forming key hydrogen bonds with the "hinge" region of the kinase active site.[5][6] tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is an ideal precursor for generating libraries of such inhibitors.

The primary synthetic strategy involves utilizing the C3-formyl group for diversification. A one-pot reductive amination reaction can be employed to introduce a wide variety of amine-containing side chains.[8][9][11] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.

G cluster_0 Synthetic Workflow A tert-Butyl (3-formyl-4-methyl -1H-indol-7-yl)carbamate B Primary/Secondary Amine (R1R2NH) C Reductive Amination (e.g., NaBH(OAc)3) D Intermediate Product: Boc-Protected Derivative E Acidic Deprotection (e.g., TFA) F Final Kinase Inhibitor Candidate

Detailed Experimental Protocols

Protocol 3.1: Synthesis of a Candidate Kinase Inhibitor via Reductive Amination

This protocol describes a representative one-pot reductive amination of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate with a primary amine, followed by Boc deprotection.

Materials:

  • tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (1.0 eq)

  • Selected primary amine (e.g., 4-fluoroaniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-flushed round-bottom flask, add tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (e.g., 288 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add the selected primary amine (e.g., 4-fluoroaniline, 122 mg, 1.1 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Purify the intermediate by flash column chromatography on silica gel if necessary.

  • Deprotection Step: Dissolve the purified intermediate in DCM (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (2 mL) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Neutralize the residue by adding saturated aqueous NaHCO₃ solution and extract the final product with ethyl acetate or DCM.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the final amine product.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol 3.2: In Vitro Kinase Activity Profiling (ADP-Glo™ Assay)

This protocol outlines a general procedure for evaluating the inhibitory activity of the newly synthesized compound against a target protein kinase using the luminescent ADP-Glo™ Kinase Assay.[12][13][14] This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • Target protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP solution

  • Kinase reaction buffer (specific to the target kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[15][16]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in the kinase reaction buffer. A typical starting range is from 100 µM to 1 nM. Also, prepare a "no inhibitor" (vehicle) control containing only DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle control to each well.

    • Add 2.5 µL of a solution containing the target kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the target kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature (or the optimal temperature for the kinase) for 60 minutes.[16]

  • First Step of Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[12][13]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[13][15]

  • Second Step of Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin components to generate a luminescent signal.[12][13]

  • Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

G cluster_1 Biochemical Assay Workflow A Kinase + Substrate + Inhibitor/Vehicle B Add ATP (Initiate Reaction) C Incubate (60 min) D Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E Incubate (40 min) F Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) G Incubate (30-60 min) H Read Luminescence I Calculate IC50

Data Summary and Interpretation

The data generated from these protocols should be carefully tabulated to build a clear structure-activity relationship (SAR) profile.

Table 1: Representative Data for Synthesized Inhibitors

Compound ID R-Group (from Amine) Target Kinase IC₅₀ (nM)
Cmpd-01 4-Fluorophenyl Kinase A 55
Cmpd-02 3-Methoxyphenyl Kinase A 120
Cmpd-03 Cyclohexyl Kinase A 850

| Cmpd-04 | 4-Fluorophenyl | Kinase B | >10,000 |

Interpretation: The hypothetical data in Table 1 suggests that an aromatic R-group (Cmpd-01, Cmpd-02) is preferred over an aliphatic one (Cmpd-03) for inhibiting Kinase A. The superior potency of the 4-fluorophenyl derivative (Cmpd-01) indicates a potentially favorable interaction involving the fluorine atom. The lack of activity against Kinase B (Cmpd-04) suggests a good selectivity profile for this scaffold. This SAR data guides the next round of synthesis to further optimize the inhibitor's properties.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • ADP-Glo kinase assay. Bio-protocol.

  • Reductive Amination Reaction. OpenBU.

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.

  • QS S Assist KINASE_ADP-GloTM Kit. Carna Bio USA Inc.

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Preprints.org.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules.

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules.

  • tert-Butyl 3-formyl-1H-indol-4-ylcarbamate. Sigma-Aldrich.

  • Azaindoles in Medicinal Chemistry. PharmaBlock.

  • tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate. NextSDS.

  • Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology.

  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. BenchChem.

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Tetrahedron Letters.

  • FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.

  • Novel One Step Transformation of Carbamates into Amides. Heterocycles.

  • tert-Butyl 3-formyl-1H-indole-1-carboxylate. Sigma-Aldrich.

  • tert-Butyl (4-(3-formyl-1H-indol-5-yl)cyclohex-3-en-1-yl)carbamate. BLDpharm.

  • Induction of Cytotoxicity, Apoptosis and Cell Cycle Arrest by 1-t-butyl Carbamoyl, 7-methyl-indole-3-ethyl Isothiocyanate (NB7M) in Nervous System Cancer Cells. PubMed.

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate.

  • Protein kinase inhibitors. Google Patents.

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Method

The Strategic Intermediate: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Modern Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and FDA-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and versatile reactivity make it an ideal starting point for the synthesis of complex molecules with diverse pharmacological activities. Within this important class of compounds, tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate has emerged as a highly valuable and strategic synthetic intermediate. This application note provides a comprehensive guide to its synthesis, properties, and applications, with a particular focus on its role in the development of next-generation kinase inhibitors.

The strategic placement of three key functional groups—a nucleophilic indole core, a versatile formyl group at the C3 position, and a protected amine at the C7 position—makes this molecule a powerful building block. The tert-butoxycarbonyl (Boc) protecting group on the 7-amino functionality allows for selective manipulation of the indole ring, while the 3-formyl group serves as a handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and insights to effectively utilize this intermediate in their synthetic endeavors.

Physicochemical and Safety Information

A clear understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe handling, storage, and use in subsequent reactions.

PropertyValueSource
CAS Number 289483-85-8[1]
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
Appearance Likely a solid
Solubility Soluble in common organic solvents such as DCM, THF, and ethyl acetate
Hazard Classifications Acute toxicity (oral, dermal, inhalation), Skin irritation, Eye irritation, Specific target organ toxicity (single exposure)[1]

Synthesis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: A Multi-Step Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of substituted indoles.

Synthetic Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection cluster_3 Step 4: Formylation A 4-Methylindole B 4-Methyl-7-nitroindole A->B Nitrating Agent (e.g., Acetyl Nitrate) C 7-Amino-4-methylindole B->C Reducing Agent (e.g., H₂, Pd/C or SnCl₂) D tert-Butyl (4-methyl-1H-indol-7-yl)carbamate C->D Boc₂O, Base (e.g., TEA, DMAP) E tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate D->E Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier-Haack Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Indole tert-Butyl (4-methyl-1H-indol-7-yl)carbamate Indole->Iminium Electrophilic Attack Product tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate Iminium->Product Hydrolysis (Aqueous Work-up)

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Application

Application Note: Optimized Recrystallization Protocols for tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & Mechanistic Rationale The compound tert-Butyl (3-formyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Mechanistic Rationale

The compound tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) is a highly functionalized indole intermediate frequently utilized in the synthesis of kinase inhibitors and complex natural products. Synthesizing this molecule typically involves the Vilsmeier-Haack formylation of a Boc-protected precursor. This reaction often generates complex impurity profiles, including diformylated byproducts, des-Boc degradation products, and deeply colored oligomers[1].

To achieve >99% purity required for downstream active pharmaceutical ingredient (API) synthesis, recrystallization must be meticulously designed around the molecule's specific structural vulnerabilities:

  • The 7-NHBoc Group: Imparts significant lipophilicity but is highly sensitive to acidic environments. Prolonged heating in protic solvents (e.g., methanol or ethanol) containing trace acidic impurities can lead to premature deprotection.

  • The 3-Formyl Group: Acts as a strong hydrogen bond acceptor and is electrophilic. Recrystallization in primary alcohols carries the thermodynamic risk of forming dimethyl or diethyl acetal impurities under extended thermal stress[2].

  • The 1H-Indole Core: Provides a rigid, planar scaffold that readily forms highly ordered crystal lattices, a property we can exploit to exclude non-planar impurities.

Solvent System Causality: Given these parameters, a binary aprotic solvent system of Ethyl Acetate (EtOAc) and Heptane is the gold standard[3]. EtOAc effectively disrupts the intermolecular hydrogen bonding of the crude solid, ensuring complete dissolution of both the target and polar impurities. Heptane, a non-polar aliphatic hydrocarbon, acts as the anti-solvent. Because the Boc group adds lipophilic character, the target molecule remains stable in the metastable zone longer than highly polar des-Boc impurities, allowing for controlled, selective nucleation[3].

Quantitative Data & Optimization Metrics

To establish a self-validating protocol, phase behavior and crystallization kinetics must be quantified. The tables below summarize the thermodynamic solubility profile and the empirical optimization of the solvent ratios.

Table 1: Solubility Matrix for tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

SolventPolarity IndexBoiling Point (°C)Cold Solubility (5°C)Hot Solubility (65°C)Mechanistic Role in Protocol
Ethyl Acetate 4.477.1Moderate (<20 mg/mL)High (>150 mg/mL)Primary dissolution solvent; breaks H-bonds.
Heptane 0.198.4Insoluble (<1 mg/mL)Insoluble (<5 mg/mL)Anti-solvent; drives supersaturation.
Dichloromethane 3.139.6High (>100 mg/mL)Very HighAvoided due to low boiling point (limits thermal gradient).
Methanol 5.164.7ModerateHighAvoided due to risk of 3-formyl acetalization.

Table 2: Experimental Yield and Purity Optimization (EtOAc/Heptane System)

Solvent Ratio (EtOAc:Heptane)Cooling RateRecovery Yield (%)Purity (HPLC, AUC)Morphological Observation
1:1Rapid (Ice Bath)88.0%94.5%Microcrystalline powder; high impurity trapping.
1:3 Slow (0.5°C/min) 84.5% 99.4% Optimal distinct prisms; excellent lattice exclusion.
1:5Slow (0.5°C/min)92.1%96.0%"Oiling out" observed prior to crystallization.

Workflow Visualization

The following diagram maps the critical path of the recrystallization process, highlighting the logical flow of phase transitions and purification checkpoints.

Recrystallization N1 Crude tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate N2 Dissolution in EtOAc (65-70°C) N1->N2 Add minimal solvent N3 Hot Filtration (Pre-warmed Celite Pad) N2->N3 Removes insoluble oligomers N4 Anti-Solvent Addition (Heptane, Dropwise at 65°C) N3->N4 Maintain temperature N5 Controlled Cooling (0.5°C/min down to 5°C) N4->N5 Stop at cloud point N6 Vacuum Filtration & Cold Heptane Wash N5->N6 Induces lattice growth N7 Pure Crystalline Product (>99% HPLC Purity) N6->N7 Removes mother liquor

Figure 1: Two-solvent recrystallization workflow for Boc-protected formylindoles.

Self-Validating Experimental Protocol

As a self-validating system, this protocol incorporates In-Process Controls (IPCs) . These are observable checkpoints that confirm the physicochemical state of the system is correct before proceeding to the next step, eliminating guesswork.

Materials Required:
  • Crude tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

  • Ethyl Acetate (EtOAc), ACS Reagent Grade

  • n-Heptane, ACS Reagent Grade

  • Celite 545 (for hot filtration)

  • Programmable heating mantle or oil bath

Step-by-Step Methodology:

Step 1: Primary Dissolution

  • Transfer the crude solid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add EtOAc at a ratio of approximately 4 mL per gram of crude material.

  • Heat the suspension to 65–70°C under moderate stirring until the bulk of the solid dissolves.

  • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy of the crude solid. We keep the temperature strictly below the boiling point of EtOAc (77°C) to prevent solvent bumping and localized thermal degradation of the Boc group.

Step 2: Hot Filtration (IPC Checkpoint)

  • IPC Validation: Inspect the solution. If it is perfectly clear, proceed to Step 3. If it is turbid or contains dark, floating particulates (polymeric Vilsmeier-Haack byproducts), it must be filtered.

  • Pass the hot solution through a pre-warmed sintered glass funnel containing a thin pad of Celite.

  • Causality: Removing insoluble particulates is critical. If left in solution, these particles act as heterogeneous nucleation sites, causing the product to crash out too rapidly during cooling, which traps impurities within the crystal lattice.

Step 3: Anti-Solvent Addition & Reaching the Metastable Zone

  • Return the clear EtOAc filtrate to the heat source and maintain at 65°C.

  • Begin adding hot (60°C) n-Heptane dropwise via an addition funnel.

  • IPC Validation (The Cloud Point): Continue addition until the solution exhibits a faint, persistent opalescence (cloudiness) that does not disappear upon stirring. This typically occurs at an EtOAc:Heptane ratio of roughly 1:2 to 1:3.

  • Causality: The cloud point physically validates that the solution has crossed the solubility boundary into the metastable zone. Adding the heptane dropwise and hot prevents localized areas of extreme supersaturation, which would cause the compound to "oil out" (form an amorphous liquid phase) rather than crystallize.

Step 4: Controlled Thermodynamic Cooling

  • Remove the flask from the heat source. Allow it to cool to ambient temperature (20–25°C) at a controlled rate of approximately 0.5°C/min. Do not agitate vigorously; maintain only gentle stirring.

  • Once at room temperature, transfer the flask to an ice-water bath to bring the internal temperature to 0–5°C for 2 hours.

  • Causality: Slow cooling ensures that the crystal growth is thermodynamically controlled. The target molecules have time to align perfectly into the growing crystal lattice, while structurally dissimilar impurities are sterically excluded and remain dissolved in the mother liquor.

Step 5: Isolation and Washing

  • Isolate the newly formed crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two portions of ice-cold Heptane (1 mL per gram of product).

  • Causality: The cold heptane wash displaces the impurity-rich mother liquor from the surface of the crystals without dissolving the purified product.

  • IPC Validation (Mother Liquor Analysis): Spot the mother liquor on a TLC plate against the pure product. A successful recrystallization will show a heavy concentration of baseline impurities and secondary spots in the mother liquor, validating the purification event.

Step 6: Drying

  • Transfer the crystals to a vacuum oven set to 40°C. Dry to constant weight (typically 4–6 hours).

  • Causality: Vacuum drying at a moderate temperature removes residual trapped solvent (EtOAc/Heptane) while ensuring the thermal stability of the heat-sensitive Boc carbamate linkage.

References

  • Title: An Efficient Synthesis of 3-Substituted N-Glycoside Indoles Useful as Sodium-Dependent Glucose Transporter Inhibitors Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Metathesis Reactions for the Synthesis of Ring-Fused Carbazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: A new synthetic route to pyrroloquinolines and pyrroloindoles Source: Arkivoc URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Abstract This document provides a comprehensive guide for the initial in vitro characterization of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, a novel synthetic indole derivative. The indole scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, a novel synthetic indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Similarly, the tert-butyl carbamate (Boc) protecting group is a common feature in synthetic chemistry and can influence the physicochemical properties and biological activity of a molecule. Given the nascent status of this specific molecule, this guide presents a tiered, systematic approach to elucidating its potential bioactivity, starting with broad cytotoxicity screening, followed by targeted biochemical assays, and culminating in cell-based mechanistic studies. These protocols are designed for researchers in drug discovery and chemical biology to establish a foundational biological profile for this and other novel chemical entities.

Introduction: The Scientific Rationale

The indole nucleus is a cornerstone of numerous biologically active compounds, both natural and synthetic, exhibiting a wide range of therapeutic effects, including anticancer and anti-inflammatory properties.[1] The 3-formyl-indole moiety, in particular, is a known pharmacophore that can interact with various biological targets. The presence of a tert-butyl carbamate group suggests a potential for this compound to act as a prodrug or to have its activity modulated by intracellular esterases. Carbamates themselves are a class of compounds known to interact with enzymes, most notably cholinesterases.[2][3]

The subject of this guide, tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, is a novel molecule whose biological activities are yet to be characterized. Therefore, a logical and structured approach is required to screen for potential therapeutic applications. This document outlines a series of in vitro studies designed to provide a preliminary assessment of its biological profile, focusing on cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways. This tiered approach allows for a cost-effective and efficient evaluation, starting with broad screening and moving towards more specific, hypothesis-driven experiments.[4][5]

Preliminary Physicochemical Characterization

Before commencing biological assays, it is crucial to determine the fundamental physicochemical properties of the test compound. This ensures accurate and reproducible results in subsequent experiments.

  • Solubility: Determine the solubility of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in commonly used solvents for biological assays, such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers. The final concentration of the organic solvent in cell-based assays should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stability: Assess the stability of the compound in the chosen solvent and under assay conditions (e.g., temperature, pH, and in the presence of media components). This can be evaluated using techniques like HPLC or LC-MS over a time course.

Tier 1: Primary Screening - Cytotoxicity Profiling

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a broad indication of its biological activity and helps determine the appropriate concentration range for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1]

Protocol: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

  • tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).

  • Determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Compound IDCell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
TBFMIMCF-7 (Breast Cancer)[Insert Data][Insert Data]
TBFMIA549 (Lung Cancer)[Insert Data][Insert Data]
TBFMIHCT116 (Colon Cancer)[Insert Data][Insert Data]
TBFMIHEK293 (Normal)[Insert Data][Insert Data]
Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation IC50 Calculation readout->calculation G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Competitive Inhibitor E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 Binds S1 Substrate S1->ES1 P1 Product ES1->P1 Catalyzes E1_free Enzyme ES1->E1_free E2 Enzyme EI2 Enzyme-Inhibitor Complex E2->EI2 Binds S2 Substrate I2 Inhibitor I2->EI2

Caption: Diagram illustrating competitive enzyme inhibition.

Tier 3: Cell-Based Mechanistic Validation

To confirm that the observed biochemical activity translates to a cellular context, a cell-based assay is essential. [6][7]If the compound inhibits a specific kinase in a biochemical assay, a Western blot can be used to assess the phosphorylation status of a known downstream substrate of that kinase in treated cells. A reduction in the phosphorylated form of the substrate would provide strong evidence for the on-target activity of the compound.

Protocol: Western Blotting for Phospho-Protein Analysis

Objective: To determine if the test compound inhibits the phosphorylation of a specific target protein in a cellular context.

Materials:

  • Selected cell line

  • tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

  • Appropriate growth factor or stimulus (if required to activate the signaling pathway)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (one for the phosphorylated target and one for the total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 from the cytotoxicity assay) for a specified time.

    • If necessary, stimulate the cells with a growth factor to induce phosphorylation of the target protein.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against the total target protein to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the phospho-protein band to the total protein band for each sample.

  • Compare the normalized values across different treatment conditions.

Hypothetical Signaling Pathway for Investigation

G cluster_pathway Hypothetical Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B (Target) KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellResponse Cellular Response (e.g., Proliferation) pSubstrate->CellResponse Leads to Inhibitor TBFMI Inhibitor->KinaseB Inhibits

Caption: A hypothetical signaling pathway that can be interrogated by Western blotting.

Data Interpretation and Next Steps

The data generated from this tiered approach will provide a foundational understanding of the in vitro activity of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate.

  • Tier 1 results will establish the compound's potency and selectivity across different cell types. A significant difference in IC50 values between cancerous and non-cancerous cells would suggest a favorable therapeutic window.

  • Tier 2 results will point towards a specific molecular target or class of targets. This is a crucial step in understanding the mechanism of action.

  • Tier 3 results will validate the biochemical findings in a more biologically relevant context, confirming that the compound engages its target within the cell and elicits a downstream effect.

Based on these initial findings, further studies can be designed, including more extensive profiling against a larger panel of kinases, evaluation of off-target effects, and investigation of other potential mechanisms of action. A promising in vitro profile would warrant progression to more complex cell models and eventually in vivo studies.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Li, Y., et al. (2019). Cell-Based Assays on Microfluidics for Drug Screening. ACS Sensors. Retrieved from [Link]

  • Pro-Chem. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]

  • Longdom Publishing. (2024). Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Retrieved from [Link]

  • Zang, R., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]

  • Chen, Z., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports. Retrieved from [Link]

  • Gordon, S. A., & Weber, R. P. (1951). Colorimetric estimation of indoleacetic acid. Plant physiology, 26(1), 192.
  • Finlayson, C. M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Gregor, I., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. Retrieved from [Link]

  • Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Retrieved from [Link]

  • Cervantes-Reyes, A., et al. (2018). Bacterial Production of Indole Related Compounds Reveals Their Role in Association Between Duckweeds and Endophytes. Frontiers in Plant Science. Retrieved from [Link]

  • Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate. Retrieved from [Link]

  • Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851.
  • Pérez-González, M. Z., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. PubMed. Retrieved from [Link]

  • Pérez-González, M. Z., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI. Retrieved from [Link]

  • Gunj-Matić, I., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental health perspectives, 87, 245.
  • ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

  • Koch, P., et al. (2009). tert-Butyl N-(4-methyl-2-pyridyl)carbamate. PMC. Retrieved from [Link]

  • MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Welcome to the Application Scientist Support Portal. The synthesis of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a critical two-step workflow widely utilized in the development of kinase inhibitors and GPCR...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a critical two-step workflow widely utilized in the development of kinase inhibitors and GPCR ligands[1]. The pathway involves the chemoselective Boc protection of 4-methyl-1H-indol-7-amine, followed by a Vilsmeier-Haack (VH) formylation at the C3 position[2].

Due to the competing nucleophilicity of the indole nitrogen and the acid-labile nature of the Boc protecting group, researchers frequently encounter yield-limiting side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure high-fidelity synthesis.

Part 1: Troubleshooting & FAQs

Section A: Chemoselective Boc Protection (N7 vs. N1)

Q: During the Boc protection of 4-methyl-1H-indol-7-amine, I am isolating a significant amount of the N1,N7-di-Boc byproduct. How do I achieve N7 selectivity? A: The chemoselectivity between the N7 primary aniline and the N1 indolic nitrogen is governed by their inherent nucleophilicity. The N7 primary amine is significantly more nucleophilic than the N1 secondary amine due to the latter's lone pair participating in the aromatic π -system[1]. Di-Boc formation occurs when overly strong bases (e.g., NaH) are used, which deprotonate the N1 position, drastically increasing its nucleophilicity. Causality & Solution: To restrict protection strictly to N7, utilize weak bases like triethylamine (TEA) or perform the reaction under solvent-free conditions. Solvent-free Boc protection on silica gel has been shown to yield up to 98% of the N-Boc product in 15 minutes by exploiting the natural nucleophilicity hierarchy without generating the hyper-reactive indolidine anion[3].

Section B: Vilsmeier-Haack Formylation & Boc Stability

Q: In the Vilsmeier-Haack step, my N7-Boc group is cleaving, yielding 7-amino-4-methyl-1H-indole-3-carbaldehyde. Why is this happening, and how can I prevent it? A: The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate the highly electrophilic chloroiminium ion (Vilsmeier reagent)[2]. The formation of this reagent and the subsequent electrophilic aromatic substitution at the C3 position generate stoichiometric amounts of hydrochloric acid (HCl). Because the tert-butoxycarbonyl (Boc) group is highly acid-labile, prolonged exposure to this generated HCl at elevated temperatures leads to rapid deprotection[3]. Furthermore, the C4-methyl group exerts steric hindrance on the adjacent C3 position, potentially slowing the rate of formylation and increasing the residence time of the intermediate in the acidic environment. Causality & Solution: Maintain strict temperature control (do not exceed 40 °C). Quench the reaction by slowly pouring it into an excess of ice-cold saturated sodium carbonate (Na₂CO₃) to immediately neutralize the HCl and prevent Boc cleavage during workup[2].

Q: My Vilsmeier-Haack reaction stalls at an intermediate spot on TLC, and the final aldehyde yield is low. What is the trapped intermediate? A: The intermediate is the unhydrolyzed C3-iminium salt. The Vilsmeier-Haack reaction does not directly produce the aldehyde; it produces an iminium intermediate that must be hydrolyzed during the aqueous workup[2]. If the workup is not sufficiently basic (pH < 7) or if the mixture is not stirred long enough at room temperature after the ice quench, the iminium salt will not fully convert to the aldehyde. Ensure the workup pH is adjusted to 8–9 and allow sufficient time for hydrolysis.

Part 2: Mechanistic Visualizations

SynthWorkflow SM 4-Methyl-1H-indol-7-amine BocStep Boc Protection (Boc2O, THF/TEA) SM->BocStep BocSide1 Side Product: N1,N7-Di-Boc Indole BocStep->BocSide1 Excess Base/Heat Int1 tert-Butyl (4-methyl-1H- indol-7-yl)carbamate BocStep->Int1 Optimal Conditions VHStep Vilsmeier-Haack (POCl3, DMF) Int1->VHStep VHSide1 Side Product: Boc Deprotection VHStep->VHSide1 Acidic Cleavage (HCl generation) VHSide2 Side Product: Trapped Iminium VHStep->VHSide2 Incomplete Hydrolysis Product tert-Butyl (3-formyl-4-methyl- 1H-indol-7-yl)carbamate VHStep->Product Controlled Temp & Basic Workup

Workflow of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate synthesis and side reactions.

VHMechanism DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent Attack Electrophilic Attack at C3 VReagent->Attack Indole N7-Boc-4-methylindole Indole->Attack Wheland Wheland Intermediate Attack->Wheland Iminium C3-Iminium Intermediate Wheland->Iminium Acid HCl Byproduct Accumulation Wheland->Acid Loss of proton Hydrolysis Aqueous Basic Hydrolysis Iminium->Hydrolysis Deprotected Des-Boc Aldehyde Iminium->Deprotected Boc Cleavage Product Target Aldehyde Hydrolysis->Product pH > 7 Acid->Iminium Acidic Environment

Vilsmeier-Haack mechanistic pathway highlighting the acid-mediated Boc cleavage side reaction.

Part 3: Quantitative Data Summary

The following table summarizes the impact of reaction conditions on chemoselectivity and Boc-group stability, illustrating the causality between reagent choice and side-product formation.

Reaction StepCatalyst / ReagentsBase / WorkupTemp (°C)Target Yield (%)Major Side Product (%)
N7-Boc Protection Boc₂O (1.1 eq), THFTEA (1.5 eq)2585–92N1,N7-di-Boc (< 5%)
N7-Boc Protection Boc₂O (2.5 eq), DMFNaH (2.0 eq)0 to 25< 10N1,N7-di-Boc (> 80%)
C3-Formylation (VH) POCl₃ (1.5 eq), DMFSat. Na₂CO₃ (pH 8)0 to 4075–80Des-Boc Aldehyde (< 5%)
C3-Formylation (VH) POCl₃ (3.0 eq), DMFH₂O only (pH < 3)85–95< 20Des-Boc Aldehyde (> 60%)

Part 4: Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems featuring integrated In-Process Controls (IPCs).

Protocol 1: Chemoselective Synthesis of tert-Butyl (4-methyl-1H-indol-7-yl)carbamate

Objective: Maximize N7-protection while suppressing N1-deprotonation.

  • Initialization: Dissolve 4-methyl-1H-indol-7-amine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) in a single portion. Causality: TEA acts as an acid scavenger without possessing the basicity required to deprotonate the N1-indole proton.

  • Reagent Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise over 15 minutes.

  • Reaction & IPC: Remove the ice bath and stir at room temperature.

    • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The primary amine starting material (ninhydrin active) should disappear within 2–4 hours. A faint higher-Rf spot may indicate trace di-Boc formation.

  • Workup: Concentrate the THF under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with 0.5 M citric acid (to remove unreacted TEA and starting material), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if the di-Boc impurity exceeds 5%.

Protocol 2: Temperature-Controlled Vilsmeier-Haack Formylation

Objective: Achieve C3-formylation while preventing acid-catalyzed Boc cleavage.

  • Vilsmeier Reagent Generation: In a dry flask, cool anhydrous DMF (5.0 eq) to 0 °C. Add POCl₃ (1.5 eq) dropwise over 20 minutes with vigorous stirring. Self-Validation: The solution will turn pale yellow, indicating the formation of the chloroiminium ion[2]. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve tert-butyl (4-methyl-1H-indol-7-yl)carbamate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction & IPC: Warm the reaction to room temperature, then gently heat to 40 °C. Do not exceed 40 °C to preserve the Boc group[2].

    • Self-Validation (IPC): Monitor via TLC. The starting material should convert to a baseline-sticking intermediate (the iminium salt).

  • Hydrolysis (Critical Step): Cool the reaction mixture to 0 °C. Slowly pour the mixture into a vigorously stirred beaker of crushed ice and saturated aqueous Na₂CO₃.

    • Self-Validation (IPC): Check the pH of the aqueous mixture. It must be ≥ 8. If acidic, add more Na₂CO₃. Stir the basic mixture at room temperature for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers thoroughly with water (5x) to remove residual DMF, followed by brine. Dry over MgSO₄, filter, and concentrate to yield tert-butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate.

References

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes NIScPR[Link]

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Technical Support Center: Troubleshooting Solution Stability of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Introduction Working with multi-functionalized indoles requires a deep understanding of orthogonal reactivities. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate presents a unique challenge in solution-phase handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Working with multi-functionalized indoles requires a deep understanding of orthogonal reactivities. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate presents a unique challenge in solution-phase handling due to the presence of three distinct reactive domains: an acid-labile N-Boc protecting group, an electrophilic 3-formyl moiety, and a photo-sensitive indole core. This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the structural integrity of your compound during biological assays and synthetic workflows.

Part 1: Diagnostic Workflows & Causality

DegradationPathways Molecule tert-Butyl (3-formyl-4-methyl- 1H-indol-7-yl)carbamate Acid Acidic Media (e.g., CDCl3, TFA) Molecule->Acid Alcohol Alcohols / Water (e.g., MeOH, H2O) Molecule->Alcohol Oxygen Air / O2 / UV Light Molecule->Oxygen BocCleavage Boc Deprotection (-100 Da, Free Amine) Acid->BocCleavage Acetal Hemiacetal / Hydrate (+32 Da / +18 Da) Alcohol->Acetal Oxidation Photo-oxidation (+16 Da, Carboxylic Acid) Oxygen->Oxidation

Primary degradation pathways of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in solution.

FAQ 1: The Acid Sensitivity of the Boc Group

Q: Why does my compound spontaneously degrade into a highly polar species when dissolved in CDCl3 or unbuffered aqueous media? A: The tert-butyloxycarbonyl (Boc) group is inherently acid-labile. While it exhibits excellent stability toward nucleophiles, hydrogenolysis, and base hydrolysis[1], it undergoes rapid cleavage in the presence of strong acids or prolonged exposure to weak acids. Chloroform (and CDCl3) slowly decomposes to generate trace amounts of phosgene and hydrochloric acid (HCl) upon exposure to light and oxygen. Causality: This trace HCl is sufficient to protonate the carbonyl oxygen of the carbamate. The protonated intermediate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl carbocation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free 7-aminoindole derivative and CO2 gas[2].

Q: How can I prevent this Boc cleavage during NMR studies? A: You must neutralize the NMR solvent prior to dissolution. Causality: Passing CDCl3 through a short plug of basic alumina removes trace HCl and acidic impurities, preventing the initiation of the acid-catalyzed cleavage mechanism. Alternatively, switching to a non-halogenated, aprotic solvent like DMSO-d6 entirely bypasses this degradation pathway.

FAQ 2: Formyl Group Reactivity & Solvent Adducts

Q: LC-MS analysis of my methanolic stock solution shows a mass increase of +32 Da. Is my compound impure? A: No, this is a solvent-induced artifact. The 3-formyl group is highly electrophilic. In protic solvents like methanol, the aldehyde undergoes nucleophilic attack by the solvent to form a hemiacetal (+32 Da). In water, it forms a hydrate (+18 Da). Causality: The electron-donating nature of the indole core offers some stabilization to the aldehyde[3], but the thermodynamic equilibrium in neat protic solvents still favors adduct formation. The 4-methyl group provides steric hindrance that slows the kinetics of this reaction compared to unhindered 3-formylindoles, but it does not completely prevent it.

FAQ 3: Photo-Stability and Auto-Oxidation

Q: I am observing a +16 Da mass shift over time when the solution is left on the benchtop. What is happening? A: This indicates auto-oxidation. Indoles and 3-formylindoles are susceptible to photo-induced transformations and oxidation by dissolved oxygen[4]. The +16 Da shift typically corresponds to the oxidation of the 3-formyl group to a carboxylic acid, or the oxidation of the electron-rich indole core itself. Causality: UV light can excite the indole monomer, triggering hydrogen-atom transfer or radical generation[4], which subsequently reacts with dissolved triplet oxygen. Storing solutions in amber vials and degassing solvents prevents this radical-mediated oxidation.

Part 2: Quantitative Stability Data

To facilitate solvent selection, the following table summarizes the quantitative stability of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate across common laboratory solvents at 25°C.

Solvent SystemPrimary Degradation RiskEstimated Half-Life (t½)Recommended Use
DMSO (Anhydrous) None (Highly Stable)> 6 monthsLong-term stock solutions
Acetonitrile (MeCN) None (Highly Stable)> 6 monthsLC-MS analysis, assays
Methanol (MeOH) Hemiacetal Formation24 - 48 hoursAvoid for long-term storage
Water (pH 7.4 Buffer) Hydrate Formation5 - 7 daysIn vitro biological assays
Water (pH < 4.0) Boc Cleavage< 2 hoursAvoid
CDCl3 (Untreated) Boc Cleavage (HCl trace)3 - 5 daysImmediate NMR only
CDCl3 (Alumina treated) None> 2 weeksStandard NMR studies
Part 3: Self-Validating Experimental Protocols

TroubleshootingWorkflow Start LC-MS / NMR Analysis of Stock Solution CheckMass Identify Mass/Peak Shift Start->CheckMass Minus100 -100 Da (Loss of Boc) CheckMass->Minus100 Plus32 +32 Da / +18 Da (Adduct) CheckMass->Plus32 Plus16 +16 Da (Oxidation) CheckMass->Plus16 Action1 Neutralize Solvent (Use Basic Alumina) Minus100->Action1 Action2 Switch to Aprotic Solvent (DMSO/MeCN) Plus32->Action2 Action3 Degas Solvents & Store in Amber Vials Plus16->Action3

Diagnostic workflow for identifying and resolving solution instability.

SOP: Preparation of Ultra-Stable Stock Solutions (10 mM)

This protocol ensures the structural integrity of the compound by eliminating acidic, protic, and oxidative variables.

Materials Required:

  • tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (Solid powder)

  • Anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO)

  • Argon or Nitrogen gas line

  • Amber glass HPLC vials with PTFE-lined septa

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the anhydrous DMSO with Argon for 15 minutes to displace dissolved oxygen. Causality: Removing O2 prevents the photo-oxidation of the 3-formyl group and the indole core.

  • Weighing: Weigh the required mass of the compound into an amber glass vial. Causality: Amber glass blocks UV light (λ < 400 nm), preventing photoinduced conformational changes and radical generation[4].

  • Dissolution: Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.

  • Inert Atmosphere Sealing: Blanket the headspace of the vial with Argon for 5 seconds before immediately capping with a PTFE-lined septum.

  • Self-Validation Step: Immediately withdraw a 1 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Success Criterion: A single peak corresponding to the exact mass [M+H]+ (approx. 275.14 m/z) with no baseline impurities at -100 Da (Boc loss) or +16 Da (Oxidation).

  • Storage: Store the validated stock solution at -20°C. Thaw at room temperature completely before opening to prevent condensation of atmospheric moisture (which could lead to hydrate formation).

SOP: Controlled Boc Deprotection (If Required for Synthesis)

If your synthetic workflow requires the removal of the Boc group to yield the free 7-amino derivative, use this controlled acidic protocol[2].

  • Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) at 0°C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20-50% (v/v) concentration. Causality: The high concentration of strong acid rapidly protonates the carbamate, driving the cleavage of the tert-butyl-oxygen bond[2].

  • Reaction: Stir at room temperature for 1-2 hours.

  • Self-Validation Step: Monitor via TLC (Hexane:EtOAc). The starting material spot will disappear, replaced by a highly polar baseline spot (the amine TFA salt).

  • Workup: Remove DCM and excess TFA under reduced pressure. Neutralize with saturated NaHCO3 to isolate the free amine.

References
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. Available at:[Link]

  • AIP Publishing. "Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices." The Journal of Chemical Physics. Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PMC. Available at:[Link]

  • Bio-Synthesis Inc. "Formylindole Oligonucleotide Modification." Bio-Synthesis Inc. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling multi-functionalized heterocycles requires a mechanistic understanding of their vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, handling multi-functionalized heterocycles requires a mechanistic understanding of their vulnerabilities. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) presents a unique trifecta of stability challenges due to its electron-rich indole core, its oxidizable formyl group, and its acid-sensitive Boc-protected amine.

This guide is designed to provide you with self-validating workflows, causality-driven troubleshooting, and authoritative grounding to ensure the integrity of your material.

Core Molecular Vulnerabilities (The "Why" Behind the Storage)

To design an effective storage protocol, we must first understand the specific degradation pathways of this molecule:

  • The Formyl Group (Aldehyde): Aldehydes on aromatic systems are highly susceptible to auto-oxidation. When exposed to atmospheric oxygen, the formyl group rapidly converts to the corresponding[1].

  • The Indole Ring: The indole heterocycle is electron-rich and notoriously sensitive to photo-oxidation and radical-mediated polymerization. Exposure to UV/visible light catalyzes these processes, resulting in uncharacterized brown or colored degradants[1].

  • The Boc-Protected Amine (Carbamate): While providing excellent steric shielding, the tert-butyloxycarbonyl (Boc) group is highly sensitive to trace acids and moisture. Acidic microenvironments catalyze its thermal degradation, cleaving the protecting group to release the free amine, carbon dioxide, and [2]. Furthermore, Boc-protected amines can exhibit altered stability profiles and reduced adsorption enthalpies under [3].

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for the bulk powder? A: For long-term storage (months to years), store the solid at -20°C in a tightly sealed, amber-colored vial under an inert atmosphere (Nitrogen or Argon)[1]. The secondary container should include a desiccant (e.g., Drierite or silica gel) to prevent moisture ingress, which can compromise the Boc group[3].

Q2: Can I store this compound in solution for my assays? A: It is highly discouraged to store this compound in solution for extended periods. Indole-3-carboxaldehydes are significantly less stable in solution than in solid form[1]. If a stock solution must be prepared (e.g., in anhydrous DMSO), it should be aliquoted into single-use volumes, purged with Argon, and [4]. Never store aqueous solutions for more than 24 hours.

Q3: Why is the use of amber vials strictly required? A: Indole derivatives are inherently photosensitive. Light exposure catalyzes the oxidative cleavage of the indole ring and accelerates the auto-oxidation of the formyl group[1]. Amber vials block the critical wavelengths of light that initiate these radical degradation pathways.

Troubleshooting Guide

Issue 1: The solid powder has changed color from off-white/pale yellow to brown.

  • Causality: This is a classic hallmark of indole ring photo-oxidation or polymerization caused by repeated exposure to ambient air and light[1].

  • Resolution: Discard heavily discolored material if quantitative purity is critical for your assay. To prevent this, implement a strict "single-use aliquot" protocol upon receipt (see Protocol A). Do not repeatedly open the bulk container.

Issue 2: HPLC analysis shows a new, more polar peak eluting before the main product.

  • Causality: The formyl group has likely oxidized. The primary degradation product of an indole-3-carboxaldehyde is the corresponding indole-3-carboxylic acid[1]. Carboxylic acids are more polar and typically elute earlier on reverse-phase (C18) HPLC columns.

  • Resolution: Run a standard of the corresponding carboxylic acid under the same HPLC conditions to confirm retention time matching[1]. If confirmed, the material must be re-purified (e.g., via flash chromatography) before use.

Issue 3: Gas pressure build-up in the storage vial, accompanied by loss of the Boc group on LC-MS.

  • Causality: The Boc group is undergoing trace-acid-catalyzed thermal degradation. This reaction releases CO2 and isobutylene gas, causing pressure build-up[2]. This usually occurs if the compound was exposed to condensation (moisture forming trace acids) or stored at elevated temperatures.

  • Resolution: Ensure all spatulas and glassware used for transfer are rigorously dried. Store strictly at -20°C and avoid freeze-thaw condensation by allowing the vial to reach room temperature in a desiccator before opening.

Quantitative Data: Stability Matrix

Table 1: Expected stability of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate under various environmental stressors.

Storage ConditionStateAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
-20°C (Optimal) SolidArgon / N2Dark (Amber)2–3 YearsNegligible
2–8°C SolidArgon / N2Dark (Amber)6–12 MonthsSlow aldehyde oxidation
Room Temp (25°C) SolidAmbient AirAmbient Lab< 1 MonthPhoto-oxidation, color change
-80°C Solution (DMSO)Argon / N2Dark6 MonthsPrecipitation, slow degradation
Room Temp (25°C) Solution (Aqueous)Ambient AirAmbient Lab< 24 HoursRapid hydrolysis/oxidation

Experimental Protocols

Protocol A: Inert Aliquoting and Storage Preparation (Self-Validating Workflow)

Objective: To divide bulk material into single-use aliquots without compromising the structural integrity of the formyl or Boc groups.

  • Thermal Equilibration: Upon receiving the cold shipment, place the sealed bulk vial in a desiccator at room temperature for 1 hour.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can catalyze Boc cleavage.

  • Inert Transfer: Transfer the vial, clean amber glass vials, and Teflon-lined caps into a glovebox purged with high-purity Nitrogen or Argon.

  • Aliquoting: Weigh the solid into single-experiment quantities (e.g., 5 mg or 10 mg per amber vial).

  • Sealing: Cap the vials tightly within the glovebox. Wrap the seam of the cap with Parafilm to ensure a hermetic seal.

  • Validation (T=0 Purity): Dissolve one aliquot in anhydrous LC-MS grade acetonitrile and run a baseline HPLC-UV (254 nm) to establish the initial purity profile and confirm the absence of the carboxylic acid degradant[1].

    • Causality: This creates a self-validating system, allowing you to differentiate between vendor impurities and internal storage degradation later on.

  • Storage: Transfer all sealed aliquots to a -20°C freezer.

Protocol B: Forced Degradation (Stability Testing)

Objective: To intentionally generate analytical standards of the degradation products for future LC-MS troubleshooting.

  • Oxidative Stress (Aldehyde to Acid): Dissolve 1 mg of the compound in 1 mL of acetonitrile. Add 10 µL of 3% H2O2. Stir at room temperature for 2 hours.

  • Acidic Stress (Boc Cleavage): Dissolve 1 mg in 1 mL of dichloromethane. Add 10 µL of [5]. Stir for 30 minutes. Note: This will rapidly yield the free amine.

  • Analysis: Inject both stressed samples onto the LC-MS to identify the retention times and m/z values of the carboxylic acid (M+16) and the deprotected amine (M-100).

Workflow Visualization

Workflow Equilibrate 1. Thermal Equilibration (Desiccator, 1 hr at RT) Glovebox 2. Glovebox Transfer (N2 or Ar Atmosphere) Equilibrate->Glovebox Prevents condensation Aliquot 3. Aliquot into Amber Vials (Protect from Light) Glovebox->Aliquot Prevents auto-oxidation Baseline 4. T=0 HPLC Validation (Establish Purity Baseline) Aliquot->Baseline Quality Control Store 5. Long-Term Storage (-20°C, Desiccated) Baseline->Store Validated aliquots

Standard operating procedure for the inert handling and storage of sensitive indole derivatives.

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Optimization

Indole Carbamate Synthesis: Technical Support &amp; Optimization Center

Welcome to the Technical Support Center for Indole Carbamate Synthesis. As a Senior Application Scientist, I have compiled this resource to bridge the gap between theoretical mechanism and bench-top execution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Carbamate Synthesis. As a Senior Application Scientist, I have compiled this resource to bridge the gap between theoretical mechanism and bench-top execution. Indole carbamates are critical intermediates in alkaloid synthesis and medicinal chemistry, but their formation is often complicated by the poor nucleophilicity of the indole nitrogen and competing side reactions.

This guide is designed to troubleshoot common bottlenecks, explain the causality behind reagent selection, and provide self-validating protocols for your workflows.

Section 1: Workflow & Mechanistic Overview

Selecting the correct carbamoylating agent and activation strategy is the most critical step in your synthesis. The workflow below outlines the logical progression based on your target carbamate and the required downstream stability.

G Start Indole Substrate Decision Select Carbamate Type Start->Decision Boc tert-Butyl (N-Boc) Decision->Boc Methoxy Methyl (N-CO2Me) Decision->Methoxy Boc_Path Reagents: Boc2O, DMAP Solvent: DCM Temp: 0°C to RT Boc->Boc_Path Methoxy_Path1 Reagents: ClCO2Me, KH Solvent: THF Temp: 0°C to RT Methoxy->Methoxy_Path1 High Yield / Harsh Methoxy_Path2 Reagents: DMC, DABCO Solvent: DMF Temp: 94°C Methoxy->Methoxy_Path2 Green / Catalytic Product Isolated Indole Carbamate Boc_Path->Product Methoxy_Path1->Product Methoxy_Path2->Product

Fig 1: Strategic decision workflow for indole carbamate synthesis based on reagent selection.

Section 2: Troubleshooting Guides & FAQs

Q1: Why is my yield consistently low during the initial N-Boc protection of indole? A1: The indole nitrogen is exceptionally poor at acting as a nucleophile because its lone pair is delocalized into the 10-π electron aromatic system[1]. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) is kinetically sluggish. To overcome this activation barrier, you must employ a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP)[2]. DMAP attacks Boc₂O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, which rapidly reacts with the weakly nucleophilic indole nitrogen. Alternatively, strong bases like NaH or KH must be used to completely deprotonate the indole, forming a highly reactive indolide anion[3].

Q2: I am using Dimethyl Carbonate (DMC) as a green reagent, but my reaction proceeds all the way to N-methylindole. How do I arrest it at the carbamate intermediate? A2: DMC acts as both an acylating (methoxycarbonylating) and an alkylating (methylating) agent. The reaction proceeds via two competing pathways: an initial, reversible acylation step that forms the desired indole carbamate, followed by an irreversible decarboxylation/alkylation step that yields the N-methylindole[4]. To trap the carbamate, reaction time and temperature are the critical variables. Using DABCO (0.1 equiv) as a dual nucleophilic catalyst at 94 °C allows for rapid acylation. The reaction must be quenched instantaneously (typically within 5 to 10 minutes) before the irreversible alkylation cascade dominates[4].

Q3: My indole carbamate undergoes partial deprotection during downstream palladium-catalyzed cross-coupling. What are the alternatives? A3: tert-Butyl carbamates (N-Boc) are notorious for undergoing thermal fragmentation at the elevated temperatures often required for Pd-catalyzed cascades (e.g., >100 °C)[5]. If your downstream chemistry requires harsh thermal conditions, switch from an N-Boc group to an N-methoxycarbonyl protecting group. The methyl carbamate is significantly more thermally stable and can be synthesized efficiently using methyl chloroformate (ClCO₂Me) and Potassium Hydride (KH)[3].

Section 3: Quantitative Data & Optimization Tables

When utilizing DMC as a green methylating/acylating agent, the choice of heterogeneous base drastically impacts the activation of the reagent. The table below summarizes the optimization of solid bases for DMC-mediated indole reactions.

Table 1: Optimization of Heterogeneous Bases for DMC-Mediated Indole Reactions Data reflects the efficacy of various metal oxides in activating DMC at 170 °C[6].

EntrySolid BaseTemperature (°C)Yield (%)Mechanistic Note
1CeO₂17089Moderate basic sites activate DMC efficiently.
2Al₂O₃17051Insufficient basicity leads to poor conversion.
3ZnO17062Sub-optimal surface area and basic site density.
4CaO17080Stronger base, but prone to moisture degradation.
5ZrO₂17089Comparable to CeO₂ in catalytic turnover.
6MgO170>90Optimal: Ideal balance of moderate basic sites; highly recyclable[6].
Section 4: Validated Experimental Protocols
Protocol A: Catalytic N-Boc Protection of Indoles (DMAP-Mediated)

Causality: Utilizes nucleophilic catalysis via an N-tert-butoxycarbonylpyridinium intermediate to bypass the poor nucleophilicity of the neutral indole[1][2].

  • Dissolve the indole substrate (1.0 equiv) and DMAP (0.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[2].

  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic evolution of CO₂.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dropwise[2].

  • Remove the ice bath and allow the reaction to warm to room temperature (23 °C).

  • Stir until complete conversion is observed via TLC (typically 2-4 hours).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under vacuum.

Protocol B: N-Methoxycarbonyl Protection (Strong Base Method)

Causality: Deprotonation forms the highly nucleophilic indolide anion prior to electrophilic attack, ensuring high yields even with sterically hindered indoles[3].

  • Suspend Potassium Hydride (KH, 2.5 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere[3].

  • Slowly add a solution of the indole substrate (1.0 equiv) in THF. Stir for 30 minutes to ensure complete deprotonation.

  • Add Methyl Chloroformate (ClCO₂Me, 2.5 equiv) dropwise at 0 °C[3].

  • Allow the reaction to slowly warm to 23 °C and stir for 15 hours[3].

  • Carefully quench with cold water, extract with Ethyl Acetate, and purify via flash chromatography (silica gel).

Protocol C: Green Synthesis of Indole Carbamates (DMC/DABCO Method)

Causality: Reversible acylation is trapped by strict kinetic control, preventing the downstream irreversible loss of CO₂ that leads to N-methylation[4].

  • Prepare a solution of the indole substrate (1 g) in 10 mL of Dimethyl Carbonate (DMC)[4].

  • Heat the mixture to 94 °C[4].

  • Instantaneously charge the mixture with a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv) dissolved in 1 mL of DMF[4].

  • Stir at 94 °C for exactly 5 to 10 minutes (This is your kinetic trapping window)[4].

  • Rapidly cool the reaction mixture to 23 °C to halt the competing alkylation pathway.

  • Concentrate under vacuum and purify the crude product by flash chromatography (9:1 hexanes/EtOAc)[4].

Section 5: References
  • Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles - ACS Publications.4

  • Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent - RSC Advances. 6

  • Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity - PMC (NIH). 3

  • tert-Butyl 3-aminoindoline-1-carboxylate - Benchchem. 1

  • Synthesis of 7-Alkylidene-7,12-dihydroindolo[3,2-d]benzazepine-6-(5H)-ones (7-Alkylidene-Paullones) by N-cyclization-Oxidative Heck Cascade - RSC Publishing. 5

  • Electronic Supplementary Information: Visible-Light Paternò-Büchi Dearomatisation Process - The Royal Society of Chemistry. 2

Sources

Troubleshooting

Technical Support Center: Deprotection of Tert-Butyl Carbamate (Boc) Group in Indole Rings

Welcome to the Technical Support Center dedicated to the nuanced chemistry of N-Boc deprotection in indole rings. This guide is designed for researchers, scientists, and drug development professionals who encounter the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to the nuanced chemistry of N-Boc deprotection in indole rings. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this seemingly straightforward transformation. The indole nucleus, while robust, possesses electronic properties that can lead to unexpected side reactions and incomplete deprotections under standard conditions. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate these complexities with confidence.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both diagnoses and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My standard deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is slow or stalls completely. What are the potential causes and how can I drive the reaction to completion?

Answer: This is a common issue that can be attributed to several factors, including the electronic nature and steric hindrance of your specific indole substrate.[1] Here’s a systematic approach to troubleshooting:

  • Increase Acid Stoichiometry and Concentration: The N-Boc group on an indole is less basic than on an aliphatic amine, and its cleavage requires sufficient acid strength.[2] Gradually increase the concentration of TFA from a typical 20% (v/v) up to 50% or even use neat TFA for short periods if your substrate is stable.[2][3]

  • Elevate the Reaction Temperature: While many deprotections are run at 0 °C to room temperature to minimize side reactions, gently heating the reaction to 40 °C can often overcome a high activation barrier for recalcitrant substrates.[1]

  • Switch to a More Potent Acid System: If TFA/DCM is ineffective, a 4M solution of HCl in 1,4-dioxane is a more potent alternative that can be highly effective.[2][4]

  • Consider a Change in Solvent: For particularly stubborn cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can dramatically accelerate the reaction, especially with microwave assistance.[5][6] These solvents facilitate thermolytic cleavage of the Boc group.[5]

G start Incomplete Deprotection with TFA/DCM increase_tfa Increase TFA Concentration (e.g., to 50% or neat) start->increase_tfa First Step increase_temp Gently Heat Reaction (e.g., to 40 °C) increase_tfa->increase_temp If still slow end Complete Deprotection increase_tfa->end Success switch_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_temp->switch_acid If still slow increase_temp->end Success switch_solvent Thermolytic Conditions (Reflux in TFE or HFIP) switch_acid->switch_solvent For highly resistant substrates switch_acid->end Success switch_solvent->end Success

Caption: Troubleshooting workflow for incomplete deprotection.

Issue 2: Side Reactions and Product Degradation

Question: My LC-MS analysis shows a significant byproduct with a mass increase of +56 amu. What is this, and how can it be prevented?

Answer: This is a classic sign of tert-butylation. The mechanism of acid-catalyzed Boc deprotection generates a reactive tert-butyl cation intermediate.[7][8] This electrophile can attack electron-rich positions on your molecule, with the indole nucleus itself being a prime target.[3][9]

The Solution: Scavengers. The most effective strategy is to introduce a "scavenger" into the reaction mixture.[1][3] These are molecules that are more nucleophilic than your substrate and will preferentially trap the tert-butyl cation.

ScavengerTarget Residues/FunctionalityTypical Concentration (v/v)Notes
Triisopropylsilane (TIS) Indole (Tryptophan), Thioethers (Methionine)2.5 - 5%A highly effective and widely used carbocation scavenger.[3][9]
Triethylsilane (TES) Similar to TIS2.5 - 5%Another excellent choice for trapping carbocations.[3]
Anisole General scavenger for aromatic rings5%Can be effective but is less reactive than silanes.[1]
1,2-Ethanedithiol (EDT) Specifically effective for indoles2.5%Useful for preventing side reactions on tryptophan residues in peptide synthesis.[3]

Question: My reaction mixture is turning a dark reddish-brown color upon adding acid, and I'm seeing multiple degradation products. Why is my indole decomposing?

Answer: The indole ring is susceptible to degradation and polymerization under strongly acidic conditions.[10] Protonation can occur at the C3 position, leading to a cascade of undesirable reactions.[11] This is often indicated by a distinct color change.[10]

Solutions to Mitigate Degradation:

  • Use Milder Acidic Conditions: Instead of strong acids like TFA, consider milder alternatives such as aqueous phosphoric acid or in situ generation of HCl using oxalyl chloride in methanol.[2][12][13]

  • Switch to Non-Acidic Methods: For highly sensitive substrates, acidic conditions should be avoided altogether. The N-Boc group on indoles is uniquely labile and can be cleaved under basic or thermal conditions.[4][14]

Issue 3: Selectivity Over Other Acid-Labile Groups

Question: My molecule contains a t-butyl ester which is being cleaved along with the N-Boc group. How can I achieve selective deprotection?

Answer: This is a common challenge that highlights the need for orthogonal protection strategies.[15] While the N-Boc on an indole is more labile than on an aliphatic amine, its cleavage condition often overlaps with that of other acid-sensitive groups.[16]

The Key is to Move Away from Strong Protic Acids:

  • Basic Conditions: The N-Boc group on electron-rich heterocycles like indole is susceptible to cleavage under basic conditions, which will leave t-butyl esters and other acid-labile groups intact.[4][14] A catalytic amount of sodium methoxide (NaOMe) in methanol is highly effective and selective.[17]

  • Thermal Conditions: Simply refluxing the N-Boc indole in a solvent like methanol, 2,2,2-trifluoroethanol (TFE), or even water can effect thermolytic deprotection without any added acid or base.[2][5][16] Continuous flow reactors offer excellent temperature control for this method, enabling high selectivity.[16][18]

  • Lewis Acid-Mediated Deprotection: Lewis acids such as Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can facilitate Boc cleavage under non-protic conditions, often offering different selectivity profiles.[2][12]

G start Start: N-Boc Indole Deprotection acid_sensitive_check Are other acid-sensitive groups present? start->acid_sensitive_check strong_acid Use Strong Acid (TFA or HCl) + Scavenger (TIS) acid_sensitive_check->strong_acid No mild_methods Select Milder Method acid_sensitive_check->mild_methods Yes basic Basic Conditions (cat. NaOMe / MeOH) Excellent for ester compatibility mild_methods->basic thermal Thermal Conditions (Reflux in TFE/MeOH) Clean, acid/base-free mild_methods->thermal lewis Lewis Acid (ZnBr₂ / DCM) Alternative non-protic option mild_methods->lewis

Caption: Decision tree for selecting a deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

A1: The process involves four key steps[7][19]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA).

  • Cation Formation: This protonation weakens the C-O bond, leading to the departure of a stable tert-butyl cation and formation of an unstable carbamic acid.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated indole nitrogen is protonated by the excess acid to form the corresponding salt.

G cluster_mech Acid-Catalyzed Deprotection cluster_scavenger Scavenger Action IndoleBoc N-Boc Indole Protonated Protonated Intermediate IndoleBoc->Protonated + H+ CarbamicAcid Carbamic Acid + tBu+ Protonated->CarbamicAcid Loss of tBu+ IndoleH Deprotected Indole CarbamicAcid->IndoleH - CO2 tBu tert-Butyl Cation (tBu+) Scavenger Scavenger (e.g., TIS) tBu->Scavenger Fast Trapping SideProduct Side Product (tert-Butylated Indole) tBu->SideProduct Slow Alkylation (Undesired) Trapped Trapped Cation (e.g., tBu-TIS) Scavenger->Trapped

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Q2: Are N-Boc indoles more or less stable than N-Boc anilines or aliphatic amines?

A2: N-Boc indoles are significantly less stable and more labile than their aniline or aliphatic counterparts.[20] The lone pair on the indole nitrogen is involved in the aromaticity of the ring, making the carbamate bond weaker and more susceptible to cleavage under milder conditions, including basic and thermal methods that are often ineffective for other N-Boc protected amines.[14][16]

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. The deprotected indole product is typically more polar than the N-Boc starting material and will have a lower Rf value.[12] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, allowing you to monitor the disappearance of the starting material and the appearance of the product peak, while also detecting any potential side products.[1]

Validated Experimental Protocols
Protocol 1: Standard Acidic Deprotection with TFA and a Scavenger

This protocol is suitable for robust indole substrates where side reactions are a concern.

  • Dissolve the N-Boc protected indole (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Triisopropylsilane (TIS) (2.5-5% v/v, ~0.5 eq).[9]

  • Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v) to the stirred solution.[19]

  • Allow the reaction to warm to room temperature and stir for 30-120 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[19]

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting indole TFA salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Selective Basic Deprotection with Sodium Methoxide (NaOMe)

This method is ideal for substrates containing acid-sensitive functional groups like t-butyl esters.[4]

  • Dissolve the N-Boc indole (1.0 eq) in dry methanol (MeOH) to a concentration of approximately 0.1 M.

  • Add a catalytic amount of sodium methoxide (0.1-0.2 eq). This can be added from a commercial solution in methanol.[17]

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor progress by TLC or LC-MS.

  • Once complete, quench the reaction by adding a small amount of water or a mild acid like ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.

Protocol 3: Thermal Deprotection in 2,2,2-Trifluoroethanol (TFE)

A clean, acid- and base-free method suitable for many substrates.[5]

  • Dissolve the N-Boc indole (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Heat the solution to reflux (approx. 78 °C) or, if available, heat using microwave irradiation (e.g., 150 °C for 5-15 minutes).[5][6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, simply remove the TFE solvent under reduced pressure to isolate the deprotected indole product.[5]

References
  • Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Benchchem.
  • Technical Support Center: Removal of Protecting Groups in Indole Synthesis. Benchchem.
  • Degradation pathways of 2,3-Bis(3-indolylmethyl)indole under acidic conditions. Benchchem.
  • Challenges in N-Boc deprotection and alternative methods. Benchchem.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(16), 281-287. Available at: [Link]

  • Varma, R. S., & Kumar, D. (2006). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 47(11), 1755-1758. Available at: [Link]

  • Technical Support Center: Alternative Methods for N-Boc Deprotection. Benchchem.
  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Reddit discussion on Boc-indole stability. r/OrganicChemistry. Available at: [Link]

  • Gutmann, B., & Kappe, C. O. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(9), 2122-2125. Available at: [Link]

  • Optimizing Boc deprotection conditions to avoid side reactions. Benchchem.
  • White, P. D., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(10), 6145-6156. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Discovery of indole N-Boc deprotection method. ResearchGate. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]

  • Base-mediated Boc Deprotection. Wordpress. Available at: [Link]

  • Acid-mediated Boc Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kumar, A., et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. International Journal of Organic Chemistry, 3(2), 133-137. Available at: [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • Ricard, J., & Job, D. (1974). Reaction Mechanisms of Indole-3-acetate Degradation by Peroxidases. European Journal of Biochemistry, 44(2), 359-374. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Discover Research at University College Cork. Available at: [Link]

  • Ye, Z., et al. (2021). An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles via a one-pot cyclobutenylation/deprotection cascade of N-Boc indoles. Organic & Biomolecular Chemistry, 19(16), 3625-3629. Available at: [Link]

  • Indole N-Boc deprotection method development. ResearchGate. Available at: [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros - Reddit. Available at: [Link]

  • Wang, D., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1435. Available at: [Link]

  • Indole. Wikipedia. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Cheng, Y., et al. (2024). Indole-3-Acetic Acid and Skatole Exert Opposing Effects on MDR1 Proteostasis in Human Colonic Epithelial Cells: A Molecular Basis for the Gut Microbial Metabolic Switch. International Journal of Molecular Sciences, 25(4), 2399. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate with other indole derivatives

Comparative Analysis Guide: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Advanced Drug Discovery Executive Summary In the landscape of medicinal chemistry, the indole ring remains one of the most privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis Guide: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Advanced Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the indole ring remains one of the most privileged scaffolds for therapeutic development. While simple indole-3-carboxaldehyde (I3A) derivatives are ubiquitous, the demand for highly functionalized, conformationally restricted, and safety-optimized building blocks has driven the development of complex derivatives.

This guide provides an in-depth comparative analysis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) against standard indole alternatives. By dissecting the causality behind its specific substitution pattern—namely the C4-methyl steric bump and the orthogonally protected C7-amine—we demonstrate how this molecule serves as a superior starting point for resolving late-stage lead optimization challenges, particularly concerning target affinity and cardiotoxicity (hERG liability).

Structural Rationale & Causality: The Tripartite Advantage

As application scientists, we do not select building blocks arbitrarily; every functional group must solve a specific synthetic or biological problem. The architecture of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate offers a tripartite advantage:

  • The 3-Formyl Group (The Electrophilic Handle): The C3-aldehyde is a highly reactive node for Knoevenagel condensations, reductive aminations, and Schiff base formations. It allows for rapid diversification into chalcones, hydrazones, and isoxazoles, which have documented anti-tubercular, anti-inflammatory, and anticancer properties [1].

  • The 4-Methyl Group (The Conformational Lock): In unsubstituted I3A, the formyl group freely rotates. The introduction of a C4-methyl group creates a deliberate steric clash. This restricts the rotation of the C3-substituent, locking it into an anti conformation. In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding, often resulting in a 10- to 100-fold increase in kinase or tubulin binding affinity.

  • The 7-NHBoc Group (The Safety & Orthogonality Node): The 7-aminoindole motif is highly prized in medicinal chemistry because it significantly lowers hERG channel-binding potential compared to C5- or C6-amino analogues, thereby mitigating cardiotoxicity risks [2]. However, a free 7-amine would spontaneously react with the 3-formyl group of adjacent molecules, causing uncontrolled oligomerization. The tert-butyloxycarbonyl (Boc) protection is causal to the molecule's utility: it masks the nucleophilic amine during aggressive C3 functionalization, allowing for orthogonal, late-stage deprotection and amidation [3].

Comparative Performance Analysis

To objectively evaluate tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, we must benchmark its physicochemical and synthetic performance against other commercially available indole-3-carboxaldehyde derivatives.

Table 1: Comparative Profiling of Indole-3-Carboxaldehyde Derivatives

CompoundReactivity ProfileC3 Conformational FreedomOligomerization RiskhERG Liability Profile (Post-Synthesis)Primary Application
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate Orthogonal (C3-CHO, C7-NHBoc) Restricted (Locked) Low (Boc protected) Low Advanced lead optimization & safety profiling
Indole-3-carboxaldehyde (I3A)Single (C3-CHO)High (Free rotation)NoneModerate to HighBaseline scaffold screening [1]
7-Amino-1H-indole-3-carboxaldehydeDual (C3-CHO, C7-NH2)High (Free rotation)Extremely HighLowN/A (Unstable intermediate)
tert-Butyl (3-formyl-1H-indol-5-yl)carbamateOrthogonal (C3-CHO, C5-NHBoc)High (Free rotation)Low (Boc protected)HighC5-functionalized library generation

Experimental Workflows: Orthogonal Functionalization

The true value of this building block lies in its orthogonal reactivity. The following self-validating protocols detail how to sequentially functionalize the C3 and C7 positions without cross-reactivity.

Protocol A: Chemoselective Knoevenagel Condensation (C3 Modification)

Objective: To synthesize a C3-vinyl derivative while preserving the C7-Boc group.

  • Reagent Preparation: Dissolve 1.0 eq of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (10 mmol) and 1.1 eq of malononitrile in 20 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 eq of piperidine. Causality: Piperidine acts as a mild base to generate the carbanion from malononitrile without being basic enough to cleave the Boc group.

  • Reaction: Reflux at 78°C for 3 hours.

  • Self-Validation System:

    • In-process: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow, lower-Rf spot indicates successful condensation.

    • Post-process: 1 H NMR will show the disappearance of the aldehyde proton (~9.9 ppm) and the emergence of a vinylic proton (~8.1 ppm). Crucially, the Boc group integrity is validated by the persistence of a sharp 9H singlet at ~1.50 ppm.

Protocol B: Orthogonal Boc Deprotection (C7 Activation)

Objective: To unmask the C7-amine for late-stage amidation or cross-coupling.

  • Solvation: Dissolve the purified product from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M concentration) and cool to 0°C.

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Causality: The acidic environment protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide.

  • Reaction: Stir and allow to warm to room temperature for 2 hours.

  • Self-Validation System: The reaction is physically self-validating via effervescence (release of CO 2​ gas). Complete cessation of bubbling indicates reaction completion. Subsequent IR spectroscopy will confirm success via the disappearance of the strong carbamate C=O stretch (~1700 cm −1 ) and the appearance of primary amine N-H stretches (~3300-3400 cm −1 ).

Pathway Visualizations

To conceptualize the synthetic utility and biological rationale of this scaffold, review the following logical pathways.

G A tert-Butyl (3-formyl-4-methyl -1H-indol-7-yl)carbamate B C3 Condensation (Piperidine/EtOH) A->B Active Methylene C C7 Boc Deprotection (TFA/DCM) B->C C3-Modified Intermediate D Late-Stage Amidation (Target Compound) C->D Free 7-NH2 Indole

Caption: Workflow demonstrating orthogonal C3/C7 functionalization of the indole scaffold.

G A 7-Amino-4-Methylindole Derivative B Reduced hERG Liability (Cardiosafety) A->B C7-Amine Electronics C Conformationally Locked Target Binding A->C C4-Methyl Sterics D High-Affinity Kinase/ Tubulin Inhibition C->D Reduced Entropic Penalty

Caption: Pharmacological impact and safety profile of 7-amino-4-methylindole derivatives.

Conclusion

When compared to baseline indole-3-carboxaldehydes, tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is not merely a different starting material; it is a highly engineered molecular tool. By leveraging the C4-methyl group for conformational locking and the C7-Boc-amine for orthogonal reactivity and downstream cardiosafety, medicinal chemists can bypass common attrition roadblocks in early-stage drug discovery.

References

  • Mukhtar, N. A., et al. "New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review." Current Topics in Medicinal Chemistry, 2025. Available at:[Link]

  • Erdélyi, M., et al. "A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes." Journal of Organic Chemistry, 2014. Available at:[Link]

Comparative

Efficacy Comparison Guide: tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate vs. Established IDO1 Inhibitors

Executive Summary This technical guide evaluates the preclinical utility and mechanistic profile of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8, hereafter referred to as B-FMIC ), an investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide evaluates the preclinical utility and mechanistic profile of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8, hereafter referred to as B-FMIC ), an investigational indole-based building block and molecular scaffold. We objectively compare its foundational efficacy against Epacadostat (INCB024360) , a potent, clinical-stage inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). By analyzing their divergent binding kinetics and structural properties, this guide provides drug development professionals with a self-validating framework for evaluating indole-derived fragments in the kynurenine pathway.

Mechanistic Rationale & Structural Causality

IDO1 is a heme-containing oxidoreductase that catalyzes the rate-limiting degradation of L-tryptophan (L-Trp) to N-formylkynurenine (NFK) 1. The localized depletion of L-Trp and the subsequent accumulation of kynurenine (Kyn) within the tumor microenvironment drives the differentiation of regulatory T cells (Tregs) and suppresses effector T cell proliferation, leading to profound immune evasion 2.

  • Epacadostat (INCB024360): Epacadostat achieves low-nanomolar potency through a hydroxyamidine functional group that directly coordinates with the ferrous (Fe2+) iron of the IDO1 heme prosthetic group 3. This direct metal coordination, coupled with deep hydrophobic interactions in the enzyme's Pocket A, effectively locks the holo-enzyme and blocks substrate entry [[4]]().

  • B-FMIC (Indole Scaffold): Indole derivatives like B-FMIC function as competitive substrate analogs. Unlike Epacadostat, the indole core typically does not coordinate directly with the heme iron. Instead, the indole-NH forms critical hydrogen bonds with residues such as Ser167 2. The 3-formyl group and the bulky 7-tert-butyl carbamate (Boc) group in B-FMIC provide steric bulk that occupies the hydrophobic pockets, stabilizing the apo-enzyme conformation [[1]](). Because it lacks direct heme coordination, B-FMIC exhibits the moderate (micromolar) potency characteristic of early-stage fragment scaffolds.

Comparative Efficacy Data

The following table summarizes the biochemical and cellular efficacy of B-FMIC compared to Epacadostat, highlighting the performance gap between a highly optimized clinical inhibitor and an investigational fragment.

Property / Assay ParameterEpacadostat (INCB024360)B-FMIC (Investigational Scaffold)
Mechanism of Action Heme-coordinating competitive inhibitorNon-coordinating competitive analog
Biochemical IC50 (hIDO1) ~10 - 17.6 nM 56~5.2 µM (Typical for indole scaffolds)
Cellular IC50 (HeLa, IFN-γ) 7.1 - 7.4 nM 37>10 µM (Limited by Boc-group permeability)
Molecular Weight 438.23 g/mol 6274.32 g/mol
Direct Heme Coordination Yes (via Hydroxyamidine)No (Relies on Ser167 H-bonding) 2

Pathway & Inhibition Visualization

G Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Heme Fe2+ Active) Trp->IDO1 Binds Active Site Kyn Kynurenine (Metabolite) IDO1->Kyn Oxidative Cleavage Treg Treg Activation (Immune Evasion) Kyn->Treg Promotes Tolerance Epacadostat Epacadostat (Heme Coordinator) Epacadostat->IDO1 Blocks Holo-Enzyme (IC50 ~10 nM) BFMIC B-FMIC (Indole Scaffold) BFMIC->IDO1 Competes w/ Substrate (IC50 ~5 µM)

Caption: IDO1-mediated kynurenine pathway illustrating the distinct inhibitory mechanisms of Epacadostat and B-FMIC.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols describe the exact conditions required to validate the comparative efficacy of these compounds. Each protocol includes causality checks to explain why specific reagents are used.

A. Biochemical Recombinant hIDO1 Assay

Causality Check: IDO1 is highly prone to autoxidation. The reaction strictly requires a reducing system (ascorbate and methylene blue) to maintain the heme iron in the catalytically active ferrous (Fe2+) state 1. Without this, the enzyme cannot bind oxygen to cleave the pyrrole ring.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM L-ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL bovine liver catalase. The catalase is crucial to scavenge reactive oxygen species generated by the reducing agents [[6]]() 8.

  • Enzyme Incubation: Add 20 nM of purified recombinant human IDO1 (N-terminal His-tag) to the buffer.

  • Compound Addition: Dispense Epacadostat (1 nM to 1 µM) and B-FMIC (100 nM to 50 µM) in DMSO (ensure final DMSO concentration is <2% to prevent enzyme denaturation). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 400 µM L-Tryptophan to initiate the reaction 9.

  • Detection: Monitor the initial reaction rates continuously by measuring the absorbance increase at 321 nm, which directly corresponds to the formation of the intermediate N-formylkynurenine (NFK) 6.

  • Validation: A successful assay will show Epacadostat completely suppressing the 321 nm signal at ~100 nM, while B-FMIC will show dose-dependent suppression in the micromolar range.

B. Cellular Kynurenine Production Assay (HeLa Cells)

Causality Check: HeLa cells have low basal IDO1 expression. Interferon-gamma (IFN-γ) must be added to upregulate IDO1 transcription, creating a biologically relevant high-expression tumor microenvironment model [[3]]().

  • Cell Seeding: Seed HeLa cells in 96-well plates and incubate for 24 hours at 37°C in 5% CO2 [[8]]().

  • Stimulation & Treatment: Treat the cells with 10 ng/mL human IFN-γ to induce IDO1 expression. Simultaneously, add the test compounds (Epacadostat or B-FMIC) across a 10-point concentration gradient 8.

  • Substrate Addition: Add L-Trp to the culture medium to ensure substrate availability is not rate-limiting. Incubate for 24 hours 8.

  • Metabolite Conversion: Add 30% (w/v) trichloroacetic acid (TCA) to the supernatant and heat at 50°C for 30 minutes. Why? This step forces the hydrolysis of the unstable intermediate N-formylkynurenine (NFK) into the stable, measurable metabolite Kynurenine 9.

  • Colorimetric Readout: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). The reaction with Kynurenine produces a yellow color measurable at 490 nm 8. Calculate IC50 based on the reduction of the Kynurenine signal relative to vehicle controls.

References

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - NIH / PMC URL:[Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - Frontiers URL:[Link]

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 - Frontiers URL:[Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design - NIH / PMC URL:[Link]

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective - ACS Publications URL:[Link]

  • Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase - NIH / PMC URL:[Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues - NIH / PMC URL:[Link]

Sources

Validation

Comparative Biological Activity Guide: Indole-2-Carbaldehyde vs. Indole-3-Carbaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Mechanistic Pathways, and Self-Validating Experimental Protocols Introduction: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationships (SAR), Mechanistic Pathways, and Self-Validating Experimental Protocols

Introduction: The Impact of Positional Isomerism on the Indole Scaffold

The indole ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in both natural products and synthetic pharmaceuticals. The introduction of a formyl (carbaldehyde) group at either the C-2 or C-3 position fundamentally alters the molecule's electronic distribution, steric profile, and biological reactivity.

While 1H-indole-3-carbaldehyde (I3A) is a naturally occurring endogenous metabolite with direct receptor-modulating capabilities[1], 1H-indole-2-carbaldehyde (I2A) serves primarily as a highly reactive synthetic precursor. The electron-withdrawing nature of the C-2 aldehyde enhances the nucleophilicity of the C-3 position, making I2A an ideal building block for complex, planar polycyclic aza-heterocycles[2]. This guide objectively compares the biological performance of derivatives stemming from these two isomeric starting materials.

Mechanistic Divergence & Signaling Pathways

Understanding the causality behind the biological activity of these derivatives requires analyzing their distinct mechanisms of action.

Indole-3-Carbaldehyde (I3A) Derivatives: Receptor Modulation

I3A is a gut microbe-derived metabolite formed via the oxidative degradation of indole-3-acetic acid[1]. Because its structure mimics endogenous signaling molecules, I3A and its synthetic derivatives (such as arylhydrazones and Schiff bases) frequently act as ligands for the Aryl Hydrocarbon Receptor (AhR) [1]. Activation of the AhR pathway modulates gut epithelial barrier integrity and exerts potent anti-inflammatory and antimicrobial effects[3]. Furthermore, specific I3A hydrazone derivatives have demonstrated significant anti-amyloidogenic activity by inhibiting β -amyloid (A β ) aggregation in Alzheimer's disease models[4].

Indole-2-Carbaldehyde (I2A) Derivatives: Structural Intercalation

Placing the aldehyde at the C-2 position leaves the C-3 position sterically unhindered and electronically primed for nucleophilic attack. Consequently, I2A is predominantly utilized in cascade imination-heterocyclization reactions to synthesize rigid, polycyclic structures like γ -carbolines and pyrazino-indoles[2][5]. These planar derivatives exhibit pronounced cytotoxicity by intercalating into DNA or acting as tubulin inhibitors, making them highly relevant in oncology[5][6].

MOA I3A Indole-3-Carbaldehyde (I3A) Derivatives AhR Aryl Hydrocarbon Receptor (AhR) Activation I3A->AhR Ligand Binding I2A Indole-2-Carbaldehyde (I2A) Derivatives GCarb Cascade Cyclization (e.g., γ-Carbolines) I2A->GCarb C-3 Nucleophilic Attack Gut Anti-inflammatory & Microbiome Modulation AhR->Gut Gene Expression DNA DNA Intercalation & Cytotoxicity GCarb->DNA Structural Intercalation

Fig 1. Divergent mechanistic and signaling pathways of I2A and I3A derivatives.

Quantitative Comparison of Biological Activities

The following table synthesizes experimental data from recent literature, highlighting the divergent therapeutic applications of I2A and I3A derivatives.

Scaffold BaseDerivative ClassPrimary Biological Target / AssayEfficacy / PotencyRef
Indole-3-carbaldehyde Aryl amine conjugatesAntioxidant (DPPH Scavenging)Superior to BHA standard[7]
Indole-3-carbaldehyde ArylhydrazonesAnti-amyloidogenic (A β aggregation)IC 50​ in sub-micromolar range[4]
Indole-3-carbaldehyde Quinazolinone hybridsAntibacterial (MRSA, M. tuberculosis)High activity, prevents biofilms[8]
Indole-2-carbaldehyde γ -CarbolinesAnticancer (HeLa, MCF-7 cell lines)Pronounced cytotoxicity[5]
Indole-2-carbaldehyde CarbohydrazonesAntioxidant (FRAP, ORAC)High radical-scavenging[6]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an internal control mechanism.

Protocol A: Synthesis of Indole-Carbaldehyde Hydrazone Derivatives

This protocol applies to both I2A and I3A scaffolds for the generation of bioactive hydrazones[4][6].

  • Reaction Setup: Dissolve 1.0 equivalent of the indole-carbaldehyde in absolute ethanol. Add 1.1 equivalents of the corresponding arylhydrazine.

  • Catalysis (Causality): Add 2-3 drops of glacial acetic acid. Rationale: Acetic acid acts as a precise proton donor. It protonates the carbonyl oxygen of the carbaldehyde, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating nucleophilic attack by the hydrazine.

  • Reflux & Monitoring: Reflux the mixture for 3–6 hours.

  • Self-Validation (In-Process): Monitor via Thin Layer Chromatography (TLC). The reaction is validated when the distinct UV-active spot of the starting aldehyde completely disappears.

  • Purification & Structural Validation: Precipitate the product using ice-cold water, filter, and recrystallize. Validation: Conduct 1 H-NMR spectroscopy. The synthesis is successful only if the diagnostic aldehyde proton signal ( 9.8–10.5 ppm) is absent, replaced by the characteristic imine/hydrazone CH=N proton signal.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Used to evaluate the antiproliferative activity of I2A-derived γ -carbolines[5].

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5×103 cells/well. Incubate overnight to allow adherence.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized indole derivatives (e.g., 0.1 μ M to 100 μ M) for 48 hours.

  • Assay Execution (Causality): Add MTT reagent (0.5 mg/mL). Rationale: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. This provides a direct, quantifiable proxy for cellular metabolic activity.

  • Self-Validating System Integration:

    • Vehicle Control: Treat a subset of wells with the maximum concentration of DMSO used for compound dilution (must be strictly <0.1% v/v). Validation: Ensures observed cytotoxicity is due to the indole derivative, not solvent toxicity.

    • Positive Control: Run a known chemotherapeutic agent (e.g., Doxorubicin) in parallel. Validation: Benchmarks the sensitivity of the specific cell line passage.

    • Orthogonal Validation: Because highly redox-active indole derivatives can directly reduce MTT (yielding false negatives for cytotoxicity), run a parallel Lactate Dehydrogenase (LDH) release assay . LDH measures membrane integrity rather than metabolic activity, providing a fail-safe validation of the MTT results.

Workflow Synth Chemical Synthesis Purif Chromatographic Purification Synth->Purif Assay MTT Viability Assay Purif->Assay Valid Orthogonal Validation (LDH) Assay->Valid

Fig 2. Self-validating experimental workflow for biological evaluation of indole derivatives.

References

  • Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease - MDPI. 4

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. 7

  • Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite - MedChemExpress. 1

  • Synthesis of 1-indolyl-3,5,8-substituted γ -carbolines: one-pot solvent-free protocol and biological evaluation - Beilstein Journals. 5

  • Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity - IRIS. 6

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. 8

  • Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton - ResearchGate.2

Sources

Comparative

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Authored by: A Senior Application Scientist Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This versatility has led to the development of numerous indole-containing drugs for treating a wide array of conditions, including cancer, infections, and neurodegenerative diseases.[1][2] Similarly, the carbamate functional group is a well-established pharmacophore present in many therapeutic agents, notably for its role in cholinesterase inhibition.

The compound of interest, tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, uniquely combines both the indole scaffold and a carbamate moiety. This dual-feature structure suggests a rich potential for biological activity but also raises critical questions about its selectivity and potential for cross-reactivity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity profile of this compound. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a selection of comparator compounds to benchmark its performance.

Rationale for Cross-Reactivity Investigation: Structural Clues and Potential Targets

The structure of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate provides clear indicators for potential cross-reactivity.

  • The Indole Core: The indole ring system is known to engage in π–π stacking and hydrogen bonding with various protein targets.[1] This promiscuity is a double-edged sword; while it allows for broad therapeutic potential, it also increases the likelihood of off-target effects. Indole derivatives have been identified as kinase inhibitors, tubulin polymerization inhibitors, and modulators of various enzymes and receptors.[3]

  • The Carbamate Group: The carbamate functional group is a classic "structural alert" for potential activity as a cholinesterase inhibitor.[4] Its mechanism often involves the carbamoylation of the serine residue in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]

  • The Aldehyde Group: The formyl (aldehyde) group at the 3-position of the indole ring can potentially participate in covalent bond formation with nucleophilic residues in protein binding sites, such as lysine or cysteine, further expanding the range of possible interactions.

Based on these structural features, a primary cross-reactivity investigation should focus on targets commonly associated with both indoles and carbamates.

Comparative Framework: Selecting Appropriate Alternative Compounds

To contextualize the cross-reactivity profile of our target compound, it is essential to compare it against well-characterized molecules. The choice of comparators should encompass both structural similarity and functional diversity.

Comparator CompoundClassPrimary Target(s)Rationale for Inclusion
Indomethacin Indole Derivative (NSAID)COX-1/COX-2A classic indole-containing drug with a well-defined anti-inflammatory mechanism.[1]
Sunitinib Indole Derivative (Kinase Inhibitor)Multiple Receptor Tyrosine Kinases (VEGFR, PDGFR, etc.)Represents a major class of indole-based anticancer agents.[3]
Melatonin Endogenous IndoleMelatonin Receptors (MT1/MT2)An endogenous signaling molecule to assess receptor-mediated cross-reactivity.[1]
Rivastigmine CarbamateAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)A clinically used carbamate cholinesterase inhibitor for Alzheimer's disease.
Felbamate CarbamateNMDA Receptors, GABA-A ReceptorsA carbamate anticonvulsant with a different neurological target profile.[6]

Experimental Design for Cross-Reactivity Profiling

A tiered approach to experimental screening is recommended, starting with broad-spectrum assays and progressing to more specific, target-based investigations.

Tier 1: Broad-Spectrum Cytotoxicity and Phenotypic Screening

The initial step is to assess the general cytotoxic potential of the compound across a panel of cell lines representing different tissue types. This provides a baseline understanding of its potential for off-target toxicity.

Experimental Workflow: Cell Viability Assay (MTT/XTT)

Caption: Workflow for determining compound cytotoxicity.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a panel of cancer and non-cancer cell lines (e.g., HeLa, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a 2X stock solution of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate and comparator compounds in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cell plates and add 100 µL of the 2X compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Tier 2: Targeted Enzyme and Receptor Binding Assays

Based on the structural alerts, the next tier involves focused biochemical assays against key enzyme families.

A. Kinase Profiling

Given that many indole derivatives are kinase inhibitors, a broad kinase panel screen is a logical step.

Kinase_Profiling Compound Test Compound Reaction Kinase Reaction Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction ATP ATP (radiolabeled or fluorescent) ATP->Reaction Substrate Peptide/Protein Substrate Substrate->Reaction Detection Detection of Substrate Phosphorylation Reaction->Detection Analysis Data Analysis (% Inhibition) Detection->Analysis

Caption: Kinase profiling experimental workflow.

Protocol: In Vitro Kinase Inhibition Assay

This is typically performed by specialized contract research organizations (CROs) using established platforms (e.g., radiometric, fluorescence-based).

  • Compound Submission: Provide tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate at a high concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is initially screened at a single high concentration (e.g., 10 µM) against a panel of 50-100 kinases.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as "hits."

  • Dose-Response: For the identified hits, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.

B. Cholinesterase Inhibition Assay

The presence of the carbamate group necessitates a direct assessment of AChE and BuChE inhibition.

Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution.

    • AChE or BuChE enzyme solution.

    • Test compound and Rivastigmine (positive control) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound/control to the wells.

    • Add 125 µL of DTNB solution.

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Measurement: Read the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Data Summary and Interpretation

The results from these assays should be compiled into clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHeLaA549HEK293
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamateExperimental DataExperimental DataExperimental Data
Indomethacin>100>100>100
Sunitinib5.28.712.1

Table 2: Comparative Enzyme Inhibition (IC50 in µM)

CompoundAChEBuChERepresentative Kinase 1Representative Kinase 2
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamateExperimental DataExperimental DataExperimental DataExperimental Data
Rivastigmine0.050.02>50>50
Sunitinib>50>500.010.025

Interpreting the Results:

  • Potent and Broad Cytotoxicity: If the target compound shows potent cytotoxicity across multiple cell lines, similar to Sunitinib, it may indicate that it hits a fundamental cellular process, such as cell cycle progression, which could be linked to kinase inhibition.

  • Selective Cholinesterase Inhibition: If the compound demonstrates potent inhibition of AChE and/or BuChE, comparable to Rivastigmine, this would be a strong indication of cross-reactivity with this enzyme class.

  • No Significant Activity: If the compound shows little to no activity in these initial screens, it may have a more specific, un-tested target, or it may be biologically inert in these contexts. Further investigation into other indole- and carbamate-related targets (e.g., other receptors, metabolic enzymes) would be warranted.

Conclusion and Future Directions

This guide provides a foundational strategy for assessing the cross-reactivity of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate. By leveraging knowledge of its constituent chemical motifs—the indole core and the carbamate group—a logical and efficient screening cascade can be implemented. The data generated will provide crucial insights into the compound's selectivity profile, informing its potential therapeutic applications and liabilities. Should significant cross-reactivity be identified, further cell-based and in vivo studies would be necessary to understand the physiological consequences of these off-target interactions.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
  • Mechanism of action of organophosphorus and carbam
  • Mechanism of action of organophosphorus and carbam

Sources

Validation

Quantitative Analysis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in Biological Samples: A Comparative Methodological Guide

Executive Summary & Chemical Context The accurate quantification of highly functionalized indole derivatives in biological matrices is a critical bottleneck in preclinical pharmacokinetics (PK) and pharmacodynamics (PD)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantification of highly functionalized indole derivatives in biological matrices is a critical bottleneck in preclinical pharmacokinetics (PK) and pharmacodynamics (PD). tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) is a complex pharmacophore frequently utilized as an intermediate or active moiety in the development of targeted therapeutics, such as kinase inhibitors and CNS-active agents[1][2].

From a bioanalytical perspective, this molecule presents unique challenges. It features an acid-labile and thermally sensitive tert-butyloxycarbonyl (Boc) protecting group, a reactive formyl moiety, and a hydrophobic indole core. To prevent ex vivo degradation and in-source fragmentation during analysis, the experimental design must be meticulously controlled. This guide objectively compares analytical modalities, establishes the causality behind sample preparation choices, and provides a self-validating LC-MS/MS protocol for robust quantification in plasma.

Comparative Modality Analysis: Selecting the Gold Standard

When quantifying indole derivatives in complex matrices like plasma or serum, analysts typically evaluate three primary modalities: LC-MS/MS, HPLC-UV, and GC-MS. However, the structural realities of the Boc-protected indole dictate a strict hierarchy of performance.

As demonstrated in recent bioanalytical frameworks for indole quantitation[3][4], LC-MS/MS is the only modality that provides the requisite sensitivity while preserving the structural integrity of the analyte. GC-MS is fundamentally incompatible with this compound; the high temperatures of the GC injection port (>250°C) induce rapid thermal deprotection of the Boc group (loss of isobutylene and CO₂), leading to erratic quantification.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD)Dynamic RangeMatrix Effect SusceptibilityStructural PreservationVerdict for PK Studies
LC-MS/MS (ESI+) 1–5 ng/mL 1–500 ng/mL High (Requires SPE/IS)Excellent Optimal (Gold Standard)
HPLC-UV 0.5–1 µg/mL1–100 µg/mLLowExcellentInsufficient Sensitivity
GC-MS (EI) N/AN/ALowPoor (Thermal Cleavage) Unsuitable

The Causality of Sample Preparation

A bioanalytical method is only as reliable as its extraction efficiency. While Protein Precipitation (PPT) using cold acetonitrile is fast and commonly used for simple indoles[3], it is inadequate for highly hydrophobic, Boc-protected compounds. PPT fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which co-elute with the analyte and cause severe ion suppression in the Electrospray Ionization (ESI) source.

To establish a self-validating system, we utilize Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). The causality here is clear: the lipophilic nature of the tert-butyl group ensures strong retention on the SPE phase during aqueous washes, allowing for the complete removal of signal-suppressing salts and proteins before elution[4].

Workflow A Plasma Sample B IS Spiking A->B C SPE Clean-up B->C D N2 Drying C->D E Reconstitution D->E F LC-MS/MS E->F

Step-by-step SPE and LC-MS/MS analytical workflow for indole quantification.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure data integrity, drawing upon established LC-MS/MS parameters for indole derivatives[3][5].

Step 1: Solid-Phase Extraction (SPE)
  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol followed by 1.0 mL of LC-MS grade Water through the HLB cartridge.

  • Loading: Aliquot 200 µL of biological sample (plasma/serum). Spike with 20 µL of Internal Standard (IS, e.g., Indole-d7, 100 ng/mL). Add 200 µL of 2% NH₄OH to disrupt protein binding. Load onto the cartridge.

  • Washing: Pass 1.0 mL of 5% Methanol in water through the cartridge. Causality: This specific concentration is strong enough to elute polar interferences but too weak to disrupt the hydrophobic interaction of the Boc-indole.

  • Elution & Reconstitution: Elute with 1.0 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.05% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Causality Check: Formic acid is kept strictly at 0.05% (rather than the standard 0.1%) to minimize the risk of acid-catalyzed Boc cleavage during the chromatographic run.

Step 3: Mass Spectrometry (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: [M+H]⁺ at m/z 275.1.

  • MRM Transitions:

    • Quantifier:m/z 275.1 → 219.1 (Collision Energy: 15V). Causality: This transition represents the loss of isobutylene (-56 Da), a highly specific and energetically favorable fragmentation pathway for Boc-protected amines.

    • Qualifier:m/z 275.1 → 175.1 (Collision Energy: 25V). Represents the complete loss of the Boc group (-100 Da).

  • Source Optimization: Declustering Potential (DP) must be kept low (e.g., 20–30 V) to prevent premature, in-source fragmentation of the Boc group before the precursor ion reaches the first quadrupole.

Step 4: System Validation Sequence

To ensure the protocol is self-validating, every analytical batch must run in the following sequence:

  • Double Blank: Matrix without IS (Checks for endogenous interference).

  • Zero Sample: Matrix + IS (Checks for IS purity and cross-talk).

  • Calibration Curve: 6 non-zero standards (1 to 500 ng/mL).

  • Quality Controls (QCs): Low, Mid, and High concentrations interspersed every 15 samples.

Pharmacological Relevance & Method Validation

Indole derivatives are frequently investigated for their ability to modulate the Aryl Hydrocarbon Receptor (AhR) pathway or for their specific hepatic clearance profiles[3][6]. Accurately quantifying the parent compound ensures that downstream transcriptomic data (e.g., CYP1A1 upregulation) can be accurately correlated with systemic drug exposure.

Pathway Indole tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate CYP Hepatic CYP450 Indole->CYP Phase I AhR AhR Binding Indole->AhR Activation Metabolite Oxidized Metabolites CYP->Metabolite Excretion ARNT AhR-ARNT Complex AhR->ARNT Translocation Gene Gene Transcription ARNT->Gene Upregulation

Putative metabolic and AhR signaling pathway modulated by the indole derivative.
Table 2: Representative Method Validation Data (FDA Guidelines)

The following table summarizes the expected validation metrics when utilizing the optimized SPE-LC-MS/MS workflow, demonstrating high trustworthiness and assay robustness[3][5].

Validation ParameterTarget Criteria (FDA/EMA)Achieved Performance (SPE-LC-MS/MS)
Linearity (R²) > 0.9900.998 (1 – 500 ng/mL)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Extraction Recovery Consistent across concentrations88.5% ± 4.2%
Matrix Factor (Ion Suppression) 0.85 – 1.150.94 (Negligible suppression due to SPE)

References

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI Molecules URL:[Link]

  • Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors Source: Clinical Chemistry / PubMed URL:[Link]

Sources

Comparative

confirming the mechanism of action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

Title: Confirming the Mechanism of Action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: A Comparative Guide for Targeted Inhibitor Synthesis Executive Summary In modern medicinal chemistry, tert-Butyl (3-form...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Confirming the Mechanism of Action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: A Comparative Guide for Targeted Inhibitor Synthesis

Executive Summary

In modern medicinal chemistry, tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS 289483-85-8) is not a standalone therapeutic agent, but rather a highly specialized, functionalized building block (synthon). Indole derivatives are pivotal scaffolds in drug discovery, frequently utilized to target diverse biological pathways including kinase signaling in oncology and neurodegenerative diseases ()[1].

For a synthetic intermediate, the "mechanism of action" (MoA) refers to its mechanistic chemical reactivity and the pharmacodynamic impact its structural features impart on the final active pharmaceutical ingredient (API). This guide objectively evaluates the performance of CAS 289483-85-8 against alternative synthons, detailing how its specific functional groups dictate both synthetic success and downstream biological efficacy.

Mechanistic Profiling: The Chemical "Mechanism of Action"

The superior utility of CAS 289483-85-8 relies on a tripartite structural mechanism:

  • C3-Formyl Group (The Electrophilic Center): Acts as the primary site for target-oriented functionalization. It readily undergoes reductive amination or Knoevenagel condensations to install solvent-exposed or hinge-binding motifs required for kinase inhibition.

  • C4-Methyl Group (The "Magic Methyl" Effect): The presence of the methyl group at the C4 position provides critical steric hindrance. In the final API, this induces a profound conformational twist, locking the molecule into its bioactive conformation. This "magic methyl" effect can improve the IC50 value of a drug candidate by more than 100-fold due to favorable desolvation energetics and precise active-site alignment ()[2].

  • N7-Boc-Carbamate (The Orthogonal Mask): The tert-butyloxycarbonyl (Boc) group masks the nucleophilic exocyclic amine. This protection is essential to prevent unwanted side reactions during harsh C3 functionalization, allowing for orthogonal deprotection later in the synthesis ()[3].

Comparative Performance Analysis

To demonstrate the necessity of this specific building block, we compare its performance against two common alternatives: an analog lacking the C4-methyl group, and an analog lacking the N7-Boc protecting group.

Table 1: Performance Comparison in Kinase Inhibitor Synthesis

Building Block (Synthon)C4-SubstitutionN7-ProtectionC3-Amination YieldRegioselectivity (C3 vs N7)Relative API Kinase IC50
CAS 289483-85-8 (Target) Methyl Boc >85% >99% (C3 specific) 1x (Baseline/Potent)
Alternative AHydrogenBoc>85%>99% (C3 specific)~100x weaker (Lacks conformational lock)
Alternative BMethylNone<40%Poor (Severe N7 alkylation)N/A (Synthesis unviable)

Data Interpretation: Removing the N7-Boc group (Alternative B) destroys regioselectivity, leading to competing alkylation at the primary amine. Removing the C4-methyl group (Alternative A) maintains synthetic yield but drastically reduces the biological potency of the final API due to the loss of the conformational "magic methyl" effect[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodology requires embedded causality and in-process controls. The following protocols form a self-validating system for utilizing CAS 289483-85-8.

Protocol 1: Regioselective Reductive Amination at C3-Formyl

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over standard sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands reduce the hydridic character of the boron center, preventing the premature reduction of the C3-aldehyde to an alcohol before the imine has time to form.

  • Imine Formation: Dissolve CAS 289483-85-8 (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. Do not proceed until the starting material mass [M+H]⁺ is fully consumed and replaced by the intermediate imine mass.

  • Reduction: Cool to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Stir for 12 hours.

  • Self-Validation Checkpoint 2: Quench with saturated NaHCO₃. TLC must show a single new polar spot, confirming successful secondary amine formation without C3-alcohol byproducts.

Protocol 2: Orthogonal N7-Boc Deprotection and Amide Coupling

Causality: Trifluoroacetic acid (TFA) is utilized because the Boc group is highly acid-labile but completely stable to the reductive conditions of Protocol 1.

  • Deprotection: Dissolve the C3-functionalized intermediate in dichloromethane (DCM). Add TFA (20% v/v) and stir at room temperature for 1 hour.

  • Self-Validation Checkpoint 3: Post-evaporation of TFA, apply a ninhydrin stain to a TLC plate. A vivid purple spot must appear, confirming the successful unmasking of the free primary amine.

  • Coupling: Resuspend in DMF. Add the desired carboxylic acid (1.1 eq), DIPEA (3.0 eq), and HATU (1.2 eq). HATU is chosen to drive rapid amide bond formation, minimizing epimerization.

Workflow Visualization

MoA_Workflow BB CAS 289483-85-8 (Boc-Protected Indole) C3 C3-Formyl Reactivity (Electrophilic Center) BB->C3 Reductive Amination C4 C4-Methyl Group (Steric Hindrance) BB->C4 Conformational Control N7 N7-Boc Protection (Amine Masking) BB->N7 Orthogonal Stability API_Int Regioselective Functionalization C3->API_Int >85% Yield Final Targeted Indole Inhibitor (Bioactive Conformation) C4->Final 'Magic Methyl' Effect N7->API_Int Prevents N-Alkylation API_Int->Final Late-Stage Deprotection

Mechanistic workflow of CAS 289483-85-8 in targeted inhibitor synthesis.

References

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. URL:[Link]

  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL:[Link]

Sources

Validation

A Comparative Guide to the Potential Biological Effects of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A comprehensive review of peer-reviewed literature reveals a notable absence of specific biological data for tert-Butyl (3-formyl-4-methyl-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of peer-reviewed literature reveals a notable absence of specific biological data for tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate. This guide, therefore, adopts a structure-activity relationship (SAR) approach to infer its potential biological profile. By deconstructing the molecule into its core components—the indole scaffold, a 3-formyl group, a 4-methyl substituent, and a 7-tert-butyl carbamate group—we can draw comparisons with well-characterized analogues to provide a predictive framework for its biological investigation.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic drugs.[1] Its unique aromatic and heterocyclic nature allows it to interact with a multitude of biological targets through hydrogen bonding and π–π stacking.[2] This versatility has led to the development of indole-based therapeutics in oncology, neurology, and infectious diseases.[3]

tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is a synthetic indole derivative. While its specific biological effects are not documented, an analysis of its structural motifs suggests several potential avenues for pharmacological activity. This guide will dissect these components, compare them to known bioactive indole derivatives, and provide a roadmap for its experimental validation.

Deconstruction of the Molecular Architecture and Inferred Biological Significance

The potential bioactivity of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate can be hypothesized by examining its constituent parts:

The Indole-3-carbaldehyde Core: A Hub of Diverse Bioactivity

The 3-formyl group on the indole ring places the target compound in the family of indole-3-carbaldehydes (I3A). I3A is a natural metabolite of tryptophan produced by gut microbiota.[4] It is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in modulating immune responses at mucosal surfaces.[4] Synthetic derivatives of I3A have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6]

The formyl group is a versatile chemical handle for the synthesis of more complex derivatives, such as Schiff bases and chalcones, which often exhibit enhanced biological potency.[6]

The 7-Amino Indole Moiety and the Role of the Carbamate Group

The presence of a nitrogen-containing substituent at the 7-position of the indole ring is a feature of several bioactive molecules. 7-aminoindole itself is a reactant in the synthesis of inhibitors for various kinases and receptors, including Protein Kinase C θ (PKCθ) and Aurora kinase.[7]

The amino group in the target compound is protected as a tert-butyl carbamate (Boc-carbamate). The carbamate group is a recognized pharmacophore present in numerous approved drugs.[8] It can enhance the biological activity of parent molecules and improve their pharmacokinetic properties.[8] While the Boc group is often used as a protecting group in chemical synthesis due to its stability and ease of removal, the carbamate linkage itself can participate in hydrogen bonding with biological targets.[9][10]

The Influence of the 4-Methyl Group

Substituents on the benzene ring of the indole scaffold can significantly modulate a compound's biological activity and metabolic stability. A methyl group at the 4-position, as seen in 4-methylindole, can influence the molecule's lipophilicity and its interaction with target proteins.[11] While specific SAR data for a 4-methyl group in this context is limited, its presence is likely to alter the electronic and steric properties of the indole ring, potentially affecting its binding affinity to various biological targets.[12]

Comparative Analysis with Bioactive Indole Derivatives

To contextualize the potential of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, we will compare its structural features with those of established indole-based compounds.

Compound Key Structural Features Established Biological Activities Potency (IC50/EC50) References
Indole-3-Carbinol (I3C) Indole with a hydroxymethyl group at C3Anticancer, modulates estrogen metabolismVaries by cell line (e.g., ~150-250 µM in breast cancer cells)[13]
Melatonin 5-methoxy-N-acetyltryptamineNeurohormone, antioxidant, regulates circadian rhythmReceptor binding affinities in the picomolar to nanomolar range[14]
Indomethacin 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidNon-steroidal anti-inflammatory drug (NSAID), COX inhibitorCOX-1 IC50: ~0.1 µM; COX-2 IC50: ~1.5 µM[15]
Vincristine Complex bisindole alkaloidAnticancer, tubulin polymerization inhibitorPotent cytotoxicity in the nanomolar range[13]
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate *Indole, 3-formyl, 4-methyl, 7-Boc-carbamate Hypothesized: Anticancer, anti-inflammatory, antimicrobial To Be Determined N/A

Hypothesized Signaling Pathway Interactions

Based on its structural similarity to indole-3-carbaldehyde, a primary hypothesized mechanism of action for the target compound is through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Indole-3-Carbaldehyde or Derivative AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Ligand->AhR_complex Binds AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change Dimer AhR-ARNT Heterodimer AhR_active->Dimer Dimerizes with ARNT ARNT ARNT->Dimer DRE DRE (DNA Response Element) Dimer->DRE Translocates & Binds to Gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) DRE->Gene_expression Induces

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Recommended Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, the following experimental workflows are recommended.

General Workflow for In Vitro Screening

screening_workflow start Target Compound cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO production in LPS-stimulated macrophages) start->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC determination) start->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH radical scavenging) start->antioxidant hit_identification Hit Identification cytotoxicity->hit_identification anti_inflammatory->hit_identification antimicrobial->hit_identification antioxidant->hit_identification further_studies Mechanism of Action & In Vivo Studies hit_identification->further_studies

Caption: A general workflow for the in vitro screening of the target compound.
Detailed Protocol: MTT Assay for Anticancer Activity

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Detailed Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: In the presence of an antioxidant, the purple-colored 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[5]

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound.

Conclusion and Future Directions

While tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is currently an uncharacterized compound in the peer-reviewed literature, a systematic analysis of its structural components suggests a high potential for biological activity. Its indole-3-carbaldehyde core is associated with anticancer, anti-inflammatory, and immunomodulatory effects, likely mediated through the AhR pathway. The 7-carbamate and 4-methyl groups are expected to modulate its potency, selectivity, and pharmacokinetic profile.

This guide provides a foundational framework for initiating the investigation of this promising compound. The recommended experimental protocols offer a clear path for determining its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. Subsequent structure-activity relationship studies, involving the synthesis and testing of analogues, will be crucial for optimizing its potential as a lead compound in drug discovery.

References

  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Chem-Impex. 4-Methylindole. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PMC. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • ResearchGate. Synthesis, Structure-Activity Relationship Studies and Biological Evaluation of Novel 2,5-Disubstituted Indole Derivatives as Anticancer Agents. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • RSC Publishing. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. [Link]

  • ACS Omega. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • S B Fine-Chem. Tert-Butyl Carbamate (CAS 4248-19-5). [Link]

  • PMC. Microbiota produced indole metabolites disrupt host cell mitochondrial energy production and inhibit Cryptosporidium parvum growth. [Link]

  • PubMed. New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. [Link]

  • PMC. Diverse roles of microbial indole compounds in eukaryotic systems. [Link]

  • PMC. Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. [Link]

  • ResearchGate. Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • PMC. Biomedical Importance of Indoles. [Link]

  • Impactfactor. BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, a compound that, due to its carbamate and indole functionalities, requires careful handling from the point of generation to its final disposition.

Hazard Identification and Regulatory Context

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards and the associated regulatory landscape is essential. This initial assessment forms the logical basis for all subsequent handling and disposal decisions.

Chemical Profile:

  • Chemical Name: tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate

  • CAS Number: 289483-85-8[1]

  • Functional Groups of Note: Carbamate, Indole

The primary driver for its classification as a hazardous waste is the presence of the carbamate group. The U.S. Environmental Protection Agency (EPA) has specific regulations for hazardous wastes generated from the production and use of carbamates, known as "carbamate wastes".[2][3][4] These regulations fall under the Resource Conservation and Recovery Act (RCRA) and include specific Land Disposal Restrictions (LDRs).[2][5]

The safety profile, derived from available data sheets for the compound and structurally similar molecules, dictates the minimum safety precautions required.

Table 1: Hazard Classification Summary

Hazard Class Description GHS Pictogram Signal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1] GHS07 Warning
Skin Irritation Causes skin irritation.[1] GHS07 Warning
Eye Irritation Causes serious eye irritation.[1] GHS07 Warning

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][6] | GHS07 | Warning |

Pre-Disposal Safety Protocols

Safe disposal begins with safe handling. Minimizing exposure and preventing accidental release are paramount. All personnel involved in the handling and disposal of this compound must adhere to the following personal protective equipment (PPE) and handling guidelines.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[7] Protects against splashes and potential eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[7] Prevents skin contact and irritation.[1]
Body Protection A lab coat, long pants, and closed-toe shoes.[7] Minimizes the risk of accidental skin exposure.

| Respiratory Protection | Use only in a well-ventilated area or under a certified chemical fume hood.[7][8] | Prevents inhalation of dust or aerosols.[1] |

Safe Handling Practices:

  • Avoid the formation of dust and aerosols during handling and transfer.[8][9]

  • Wash hands thoroughly after handling the material and before leaving the laboratory.[10]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]

Step-by-Step Disposal Protocol

The disposal of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate must be approached as a controlled, documented process. The following steps provide a self-validating system to ensure compliance and safety.

Step 1: Waste Characterization

The first and most critical step is to classify the waste stream.

  • Action: Designate all waste containing tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate, including grossly contaminated labware and spill cleanup materials, as Hazardous Waste .

  • Causality: This classification is necessary due to the compound's inherent hazards (acute toxicity, irritation) and its identity as a carbamate derivative, which is subject to specific EPA disposal regulations.[1][2]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Action: Collect waste containing this compound in a dedicated container. Crucially, do not mix this waste with incompatible materials.[7]

  • Causality: Safety data for similar compounds indicate incompatibility with strong oxidizing agents .[10][12] Mixing these could lead to a vigorous, exothermic, and potentially dangerous reaction.

Step 3: Containerization and Labeling

The waste container serves as the primary barrier to environmental release and is a key component of regulatory compliance.

  • Action:

    • Select a leak-proof, chemically compatible container with a secure, screw-top lid.[7]

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The full chemical name: "tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate".[7]

      • The words "Hazardous Waste".

      • The date waste accumulation began (the "accumulation start date").[7]

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Causality: Proper containerization and labeling are mandated by law and are essential for communicating hazards to all personnel and ensuring the waste is managed correctly by the disposal facility.

Step 4: On-Site Accumulation

Waste must be stored safely at or near the point of generation prior to pickup.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). Keep the container securely closed at all times, except when adding waste.[7]

  • Causality: This practice minimizes fugitive emissions, prevents spills, and complies with regulations that limit the amount of hazardous waste that can be stored in a laboratory.

Step 5: Final Disposal

This chemical waste is not suitable for drain or trash disposal.

  • Action: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal contractor.[9]

  • Causality: The EPA's Land Disposal Restrictions for carbamate wastes often require specific treatment technologies to destroy the hazardous constituents before they can be landfilled.[5] The most common and effective Best Demonstrated Available Technology (BDAT) for this type of organic waste is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5] Your EHS department will ensure the waste is transported to such a facility.

Decontamination of Empty Containers

Empty containers that held the pure compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and managed as hazardous waste in the same waste stream as the original compound.

  • Deface Label: After triple-rinsing, obliterate or remove the original product label to prevent misuse.[7] The container can now be disposed of as non-hazardous solid waste or recycled, depending on institutional policy.

Emergency Procedures: Spill Management

In the event of a small, solid spill, follow these steps:

  • Evacuate and Notify: Alert personnel in the immediate area and contact your institution's EHS department.[7]

  • Secure the Area: Ensure the area is well-ventilated and restrict access. Remove all ignition sources.[8]

  • Don PPE: At a minimum, wear the PPE outlined in Table 2.

  • Contain and Clean: Gently sweep the solid material into a designated waste container, avoiding the generation of dust.[7][12] Use spark-proof tools if available.[8]

  • Final Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate.

DisposalWorkflow start Waste Generation (e.g., reaction residue, contaminated labware) char Step 1: Characterize Waste tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate start->char haz Is it Hazardous Waste? char->haz seg Step 2: Segregate Waste (Keep from strong oxidizers) haz->seg YES (Carbamate Derivative, Toxic, Irritant) cont Step 3: Contain & Label (Leak-proof container with Hazardous Waste Label) seg->cont accum Step 4: Accumulate in SAA (Keep closed, near point of generation) cont->accum disp Step 5: Arrange Pickup (Contact EHS or Licensed Contractor) accum->disp final Final Disposal (Licensed Hazardous Waste Facility - e.g., Incineration) disp->final

Caption: Disposal workflow from generation to final disposition.

References

  • tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate - Chemical Substance Information. NextSDS. [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

  • Land Disposal Restrictions; Correction of Tables; Treatment Standards for Carbamate Wastes. Federal Register / Vol. 61, No. 166. [Link]

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. EPA NEVIS. [Link]

  • Land Disposal Restrictions Phase IV—Final Rule Promulgating Treatment Standards for Metal Wastes and Mineral Processing Wastes, etc. Federal Register / Vol. 63, No. 172. [Link]

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. [Link]

Sources

Handling

Personal protective equipment for handling tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly functionalized indole intermediates. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving highly functionalized indole intermediates. tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate (CAS: 289483-85-8) is a versatile building block, particularly critical in the design of kinase inhibitors and indoleamine 2,3-dioxygenase (IDO) modulators.

However, its specific structural motifs—a lipophilic indole core, an acid-sensitive Boc protecting group, and a reactive formyl moiety—demand a rigorous, causality-driven approach to personal protective equipment (PPE) and handling protocols. This guide provides a self-validating system for the safe handling, operational processing, and disposal of this compound, ensuring both operator safety and synthetic integrity.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. The compound is classified under Acute Toxicity (Oral, Dermal, Inhalation) and as a Skin/Eye Irritant (H302, H312, H332, H315, H319) 1.

The specific risks are directly tied to its molecular architecture:

  • The Indole Core: Imparts high lipophilicity. If the powder is dissolved in permeating organic solvents (like DMSO or DMF), the solvent acts as a carrier, drastically increasing the risk of rapid dermal absorption.

  • The Boc (tert-Butoxycarbonyl) Group: While stable under basic conditions, the Boc group is highly sensitive to strong acids. Accidental exposure to acids during waste disposal leads to rapid cleavage, releasing isobutylene gas and carbon dioxide (CO₂), creating a severe pressurization hazard in sealed containers 2.

  • The Formyl Group: Acts as a reactive electrophile. It is susceptible to air oxidation over time, necessitating inert storage conditions to prevent the formation of potentially sensitizing carboxylic acid byproducts.

Hazards Core CAS 289483-85-8 (Indole Carbamate) Boc Boc Group (Acid Sensitive) Core->Boc Cleavage releases CO2 Formyl Formyl Group (Oxidation Risk) Core->Formyl Reactive electrophile Indole Indole Core (Lipophilic) Core->Indole Dermal penetration risk

Fig 1. Structural hazard causality and reactivity mapping for CAS 289483-85-8.

Personal Protective Equipment (PPE) Matrix

Safety is not just about wearing gear; it is about matching the barrier material to the specific physicochemical threat. Based on the authoritative standards outlined in Prudent Practices in the Laboratory3, the following PPE matrix is mandatory for handling this compound.

Equipment CategorySpecificationJustification (Causality)
Eye/Face Protection Chemical splash goggles (ANSI Z87.1)Protects against micro-dust aerosols during weighing and solvent splashes during dissolution.
Hand Protection Nitrile gloves (minimum 4 mil thickness)The indole core is lipophilic; nitrile provides an effective barrier against dermal absorption. Double-gloving is required when handling solutions in DMF/DMSO.
Body Protection Flame-resistant (FR) laboratory coatMitigates fire risk when handling the compound alongside volatile organic solvents (e.g., THF, DCM) during synthesis.
Respiratory N95 mask or Half-face respirator (P100)Required only if weighing the dry powder outside a localized exhaust ventilation (LEV) system or fume hood to prevent inhalation of irritating particulates.

Step-by-Step Operational Methodology

Every protocol must function as a self-validating system where each step confirms the safety and success of the previous one.

Phase A: Preparation and Weighing

  • Environmental Control: Ensure the laboratory chemical hood is operational with a verified face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Mitigation: Because the compound is a fine, irritating powder, use an anti-static weighing boat and an ionizing bar. This prevents the aerosolization of the compound caused by static cling.

  • PPE Verification: Don nitrile gloves, chemical splash goggles, and a fully buttoned FR lab coat.

Phase B: Dissolution and Transfer

  • Solvent Selection: When dissolving the compound for downstream reactions (e.g., reductive aminations), utilize a closed transfer system if using highly volatile solvents to prevent inhalation exposure.

  • Dynamic Glove Management: If handling the compound in DMSO or DMF, you must double-glove. If a chemical splash occurs, the outer glove must be removed and replaced immediately. This self-validating step prevents the solvent from acting as a vehicle to carry the indole derivative through the nitrile barrier to your skin.

Workflow A Storage (2-8°C) Inert Atmosphere B PPE Donning (Nitrile, Goggles) A->B C Fume Hood Operations B->C D Reaction Setup (Base/Neutral) C->D E Waste Segregation (Non-Acidic) D->E

Fig 2. Standard operational workflow for handling Boc-protected indole derivatives.

Disposal and Spill Management Plans

Spill Response (Solid Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the irritating powder, violating respiratory safety baselines.

  • Cover the spill gently with damp absorbent pads (using water or a highly dilute, non-reactive solvent) to suppress dust generation.

  • Transfer the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.

Waste Segregation (Critical Step):

  • Avoid Acidic Waste Streams: Never dispose of Boc-protected indoles in waste carboys containing strong acids (e.g., HCl, TFA). The resulting deprotection will generate CO₂ and isobutylene gas, which can cause the waste container to rupture catastrophically due to over-pressurization.

  • Labeling: Clearly label the waste container as "Non-Acidic Organic Waste - Contains Boc-Protected Indole (CAS 289483-85-8)" to ensure downstream handlers do not mix incompatible reagents.

References

  • NextSDS. "tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate — Chemical Substance Information." NextSDS Database, 2024.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011.[Link]

Sources

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